Olitigaltin
Description
This compound is an inhaled, small molecule inhibitor of galectin-3 (Gal-3), with potential anti-fibrotic activity. Upon administration, this compound inhibits the activity of Gal-3. This may prevent the activation of alveolar macrophages and fibroblasts, and the resulting fibrosis in the lungs. Gal-3, a beta-galactoside-binding lectin, is expressed in multiple cell types including macrophages, fibroblasts, activated T-lymphocytes and epithelial cells. It is upregulated in fibrotic lung diseases including idiopathic pulmonary fibrosis (IPF) and interstitial pneumonia associated with collagen vascular disease (CVD-IP), and plays an important role in fibrosis in multiple organs. It is also often dysregulated in cancers, and may play a role in angiogenesis, cell proliferation and cell survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
thio-digalactoside inhibito
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGBAHDZEYMT-MQFIMZJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450824-22-2 | |
| Record name | Olitigaltin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TD-139 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLITIGALTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olitigaltin's Mechanism of Action in Idiopathic Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olitigaltin (formerly TD-139/GB0139) is a potent and selective small-molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). Preclinical evidence demonstrated that this compound attenuates pulmonary fibrosis by modulating pro-fibrotic signaling pathways, notably the transforming growth factor-beta (TGF-β) and Wnt/β-catenin pathways. Despite promising preclinical data, the Phase 2b GALACTIC-1 clinical trial did not meet its primary endpoint of slowing the rate of decline in forced vital capacity (FVC) in IPF patients. This guide provides an in-depth technical overview of the molecular mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Introduction to this compound and its Target: Galectin-3
Idiopathic pulmonary fibrosis is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function.[1] Galectin-3, a carbohydrate-binding protein, is a key player in the fibrotic process.[2] It is highly expressed in fibrotic tissues and is involved in various cellular processes that contribute to fibrosis, including myofibroblast activation, collagen production, and inflammation.[3][4] this compound was developed as a high-affinity inhibitor of the carbohydrate recognition domain of galectin-3, with the therapeutic goal of disrupting its pro-fibrotic functions.[3][4]
Physicochemical Properties and Binding Affinity
This compound is a synthetic thiodigalactoside designed for high-affinity binding to the carbohydrate recognition domain of galectin-3.[5] Its selectivity for galectin-3 over other galectins is a key feature of its design.
| Parameter | Value | Reference |
| Target | Galectin-3 | [3][4] |
| Binding Affinity (Kd) for Galectin-3 | 0.036 µM (36 nM) | [4][6] |
| Binding Affinity (Kd) for Galectin-1 | 2.2 µM | [4][6] |
| Binding Affinity (Kd) for Galectin-7 | 32 µM | [4][6] |
Preclinical Evidence of Efficacy
In Vitro Studies: Inhibition of Pro-fibrotic Signaling
Preclinical in vitro studies using primary lung alveolar epithelial cells (AECs) demonstrated that this compound effectively counteracts the pro-fibrotic effects of TGF-β1, a central mediator of fibrosis.
-
Inhibition of β-catenin Nuclear Translocation: this compound was shown to reduce the TGF-β1-induced translocation of β-catenin to the nucleus in primary lung AECs.[4] This is a critical step in the activation of Wnt/β-catenin signaling, which is aberrantly activated in IPF.[5][7][8][9]
-
Blockade of β-catenin Phosphorylation: The drug also blocks the TGF-β1-induced phosphorylation of β-catenin, a key step in its activation and subsequent nuclear translocation.[4]
In Vivo Studies: Attenuation of Bleomycin-Induced Pulmonary Fibrosis
The bleomycin-induced pulmonary fibrosis mouse model is a widely used preclinical model that recapitulates many features of human IPF.[9] In this model, this compound demonstrated significant anti-fibrotic effects.
-
Reduction in Lung Collagen: Treatment with this compound resulted in a significant decrease in total lung collagen content, a primary hallmark of pulmonary fibrosis.[4]
-
Decreased β-catenin Activation: Consistent with the in vitro findings, this compound treatment led to decreased activation of β-catenin in the lungs of bleomycin-treated mice.[4]
| Preclinical Model | Key Finding | Quantitative Data | Reference |
| Primary Lung Alveolar Epithelial Cells (in vitro) | Reduced TGF-β1-induced β-catenin nuclear translocation | Data not specified | [4] |
| Primary Lung Alveolar Epithelial Cells (in vitro) | Blocked TGF-β1-induced β-catenin phosphorylation | Data not specified | [4] |
| Bleomycin-induced Pulmonary Fibrosis (in vivo mouse model) | Significant decrease in total lung collagen | Specific percentage reduction not available | [4] |
| Bleomycin-induced Pulmonary Fibrosis (in vivo mouse model) | Decreased β-catenin activation | Data not specified | [4] |
Clinical Development and Trial Results
This compound progressed through Phase 1 and Phase 2 clinical trials for the treatment of IPF.[10][11]
Phase 1/2a Study (NCT02257177)
Phase 2b GALACTIC-1 Trial (NCT03832946)
The GALACTIC-1 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of inhaled this compound (3 mg once daily) over 52 weeks in IPF patients not receiving standard of care treatment.[12][13]
Primary Endpoint: The trial did not meet its primary endpoint, which was the change from baseline in the rate of decline in Forced Vital Capacity (FVC).[7][8]
| Treatment Group | Mean Change in FVC from Baseline to Week 52 (mL) | Placebo-Corrected Difference (mL) [95% CI] | Reference |
| This compound (3 mg) | -316.6 | -189.2 [-311.28 to -67.10] | [7][8] |
| Placebo | -127.4 | N/A | [7][8] |
Key Secondary Endpoints and Biomarker Analysis: Detailed quantitative data for the secondary endpoints and the pre-specified biomarker analyses from the GALACTIC-1 trial are not fully available in the public domain. The top-line results indicated a lack of target engagement, as levels of galectin-3 increased in both the this compound and placebo arms over the 52-week period.[7][8]
Detailed Mechanism of Action: Signaling Pathways
This compound's mechanism of action is centered on the inhibition of galectin-3, which in turn modulates the interconnected TGF-β and Wnt/β-catenin signaling pathways.
The Role of Galectin-3 in Fibrotic Signaling
Galectin-3 acts as a key modulator of pro-fibrotic signaling. It can interact with cell surface receptors, including TGF-β receptors and integrins, to enhance their signaling activity.[11] This potentiation of pro-fibrotic signals is a critical aspect of its role in IPF pathogenesis.
Crosstalk between TGF-β and Wnt/β-catenin Signaling
The TGF-β and Wnt/β-catenin pathways are intricately linked in the context of fibrosis. TGF-β can activate Wnt/β-catenin signaling through both Smad-dependent and independent mechanisms. This crosstalk amplifies the fibrotic response, leading to increased myofibroblast differentiation and extracellular matrix deposition.
This compound's Modulation of Signaling Pathways
By binding to and inhibiting galectin-3, this compound is proposed to disrupt the potentiation of TGF-β receptor signaling. This leads to a downstream reduction in the activation of the Wnt/β-catenin pathway, as evidenced by the decreased phosphorylation and nuclear translocation of β-catenin.
Caption: this compound inhibits Galectin-3, disrupting TGF-β and Wnt/β-catenin signaling in IPF.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal dose of bleomycin sulfate (typically 1-3 U/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.
-
This compound Administration: this compound is typically administered via inhalation or intraperitoneal injection at a specified dose and frequency, starting at a designated time point post-bleomycin instillation.
-
Assessment of Fibrosis: At the end of the study period (e.g., 14 or 21 days post-bleomycin), lungs are harvested. One lung is often used for histological analysis (e.g., Masson's trichrome staining to visualize collagen) and scoring of fibrosis severity (e.g., Ashcroft score). The other lung is processed for biochemical analysis.
-
Hydroxyproline Assay for Collagen Quantification: The lung tissue is homogenized and hydrolyzed in strong acid (e.g., 6N HCl) at high temperature (e.g., 110°C) for an extended period (e.g., 18-24 hours) to break down proteins into their constituent amino acids. The hydroxyproline content in the hydrolysate is then measured colorimetrically after reaction with chloramine-T and Ehrlich's reagent. The amount of hydroxyproline is directly proportional to the collagen content.
In Vitro TGF-β1-Induced β-catenin Nuclear Translocation Assay
-
Cell Culture: Primary human or murine alveolar epithelial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound at various concentrations for a specified duration (e.g., 1 hour) before stimulation with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for a defined period (e.g., 2-24 hours).
-
Immunofluorescence Staining: After treatment, cells are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked (e.g., with bovine serum albumin). Cells are then incubated with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye such as DAPI.
-
Imaging and Analysis: Cells are visualized using a fluorescence microscope. The nuclear translocation of β-catenin is quantified by measuring the fluorescence intensity of β-catenin staining within the nucleus relative to the cytoplasm.
Caption: Workflow for assessing TGF-β1-induced β-catenin nuclear translocation.
Clinical Trial Methodology (GALACTIC-1)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2b study.
-
Patient Population: Patients aged ≥ 40 years with a diagnosis of IPF according to ATS/ERS/JRS/ALAT criteria, with FVC > 45% of predicted and DLCO 30-79% of predicted.
-
Intervention: Inhaled this compound (3 mg) or placebo once daily for 52 weeks.
-
Primary Endpoint Measurement (FVC): Spirometry was performed at baseline and at specified intervals throughout the 52-week treatment period to measure FVC. The rate of change in FVC from baseline was calculated.
Discussion and Future Perspectives
The journey of this compound for the treatment of IPF highlights the complexities of translating promising preclinical findings into clinical efficacy. While the in vitro and in vivo studies strongly supported the hypothesis that inhibiting galectin-3 could be a viable therapeutic strategy for IPF, the GALACTIC-1 trial failed to demonstrate a clinical benefit. The lack of target engagement observed in the Phase 2b study raises questions about the drug's delivery, dosing, or the translatability of the preclinical models.
Despite the discontinuation of this compound's development for IPF, the extensive research into its mechanism of action has provided valuable insights into the role of galectin-3 and the intricate interplay of the TGF-β and Wnt/β-catenin signaling pathways in the pathogenesis of pulmonary fibrosis. This knowledge can inform the development of future anti-fibrotic therapies. Further investigation into the reasons for the clinical trial's failure is warranted and may guide the design of future studies targeting galectin-3 or related pathways.
Conclusion
This compound is a selective inhibitor of galectin-3 that demonstrated anti-fibrotic effects in preclinical models of pulmonary fibrosis by modulating the TGF-β and Wnt/β-catenin signaling pathways. However, these promising preclinical results did not translate into clinical efficacy in the Phase 2b GALACTIC-1 trial for idiopathic pulmonary fibrosis. This technical guide has summarized the available data on this compound's mechanism of action, providing a resource for researchers in the field of fibrosis and drug development.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Nuclear Translocation Screening for ß-catenin modulators [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smad3-dependent nuclear translocation of β-catenin is required for TGF-β1-induced proliferation of bone marrow-derived adult human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis. | Department of Chemistry [chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in idiopathic pulmonary fibrosis diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Olitigaltin's Binding Affinity and Selectivity for Galectin-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olitigaltin (also known as TD139 or GB0139) is a potent and selective small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a variety of pathological processes, including fibrosis and cancer. This document provides a comprehensive technical guide on the binding affinity and selectivity of this compound for galectin-3. It includes a summary of quantitative binding data, detailed hypothetical experimental protocols for assessing binding and cellular activity, and visualizations of key experimental workflows and the relevant signaling pathway.
Binding Affinity and Selectivity of this compound
This compound exhibits a high binding affinity for human galectin-3 and demonstrates significant selectivity over other members of the galectin family, such as galectin-1 and galectin-7. The dissociation constant (Kd) is a key measure of binding affinity, with a lower Kd value indicating a stronger interaction.
Quantitative Binding Data
| Ligand | Target Protein | Dissociation Constant (Kd) | Fold Selectivity vs. Galectin-3 | Reference |
| This compound (TD139) | Galectin-3 | 36 nM | - | [1] |
| This compound (TD139) | Galectin-3 | 68 nM | - | [2] |
| This compound (TD139) | Galectin-1 | 0.22 µM (220 nM) | ~6.1 - 3.2 fold | [2] |
| This compound (TD139) | Galectin-1 | 2.2 µM (2200 nM) | ~61.1 fold | [1] |
| This compound (TD139) | Galectin-7 | 38 µM (38,000 nM) | ~1055.6 - 558.8 fold | [2] |
| This compound (TD139) | Galectin-7 | 32 µM (32,000 nM) | ~888.9 fold | [1] |
Experimental Protocols
The following sections detail the methodologies that can be employed to determine the binding affinity and selectivity of this compound for galectin-3, as well as its impact on a key signaling pathway. These protocols are based on established biophysical and cell-based assay techniques.
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to galectin-3.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human galectin-3
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of Galectin-3:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant human galectin-3 (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the injection of galectin-3 to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the this compound solutions over the galectin-3 and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a brief pulse of a low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and calculate the dissociation constant (Kd = kd/ka).
-
Workflow Diagram:
Selectivity Profiling using Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Objective: To determine the selectivity of this compound for galectin-3 over other galectins.
Materials:
-
Fluorescence polarization plate reader
-
Fluorescently labeled probe with known affinity for galectins (e.g., a fluorescein-labeled lactose derivative)
-
Recombinant human galectin-3, galectin-1, and galectin-7
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescent probe and the respective galectin protein (galectin-3, galectin-1, or galectin-7). The concentration of the galectin should be chosen to give a significant polarization signal.
-
Add a dilution series of this compound to the wells.
-
Include control wells with only the fluorescent probe (for minimum polarization) and wells with the probe and galectin but no inhibitor (for maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).
-
Compare the IC50 values for galectin-3, galectin-1, and galectin-7 to determine the selectivity profile.
-
Workflow Diagram:
Assessment of Cellular Activity: Inhibition of TGF-β1-Induced β-Catenin Nuclear Translocation
This cell-based assay evaluates the ability of this compound to inhibit a downstream signaling event mediated by galectin-3.
Objective: To determine if this compound can block the TGF-β1-induced translocation of β-catenin from the cytoplasm to the nucleus in alveolar epithelial cells (AECs).
Materials:
-
Primary human or murine alveolar epithelial cells (AECs)
-
Cell culture reagents
-
Recombinant human TGF-β1
-
This compound
-
Reagents for immunofluorescence staining (primary antibody against β-catenin, fluorescently labeled secondary antibody, DAPI for nuclear staining)
-
Fluorescence microscope
-
Reagents for cellular fractionation and Western blotting (lysis buffers, antibodies against β-catenin, a nuclear marker like Lamin B1, and a cytoplasmic marker like GAPDH)
Procedure:
-
Cell Treatment:
-
Culture AECs to an appropriate confluency.
-
Pre-treat the cells with a dilution series of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a time known to induce β-catenin translocation (e.g., 24 hours). Include vehicle-treated and TGF-β1-only controls.
-
-
Analysis by Immunofluorescence:
-
Fix and permeabilize the treated cells.
-
Incubate with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of β-catenin using a fluorescence microscope.
-
-
Analysis by Western Blotting:
-
Harvest the treated cells and perform cellular fractionation to separate the nuclear and cytoplasmic components.
-
Perform SDS-PAGE and Western blotting on the fractions.
-
Probe the blots with antibodies against β-catenin, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) to assess the purity of the fractions and the amount of β-catenin in each compartment.
-
-
Data Analysis:
-
For immunofluorescence, qualitatively or quantitatively assess the nuclear localization of β-catenin in the different treatment groups.
-
For Western blotting, quantify the band intensities to determine the relative amount of β-catenin in the nucleus versus the cytoplasm.
-
Signaling Pathway
This compound's mechanism of action involves the inhibition of galectin-3, which in turn modulates the TGF-β1-induced β-catenin signaling pathway. In fibrotic diseases, TGF-β1 promotes the translocation of β-catenin to the nucleus, where it acts as a transcriptional co-activator to drive the expression of pro-fibrotic genes. This compound, by inhibiting galectin-3, has been shown to reduce this TGF-β1–induced nuclear translocation of β-catenin.[2]
Signaling Pathway Diagram:
Conclusion
This compound is a high-affinity inhibitor of galectin-3 with significant selectivity over other galectins. Its mechanism of action involves the modulation of pro-fibrotic signaling pathways, such as the TGF-β1-induced nuclear translocation of β-catenin. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound's binding characteristics and cellular activity. This information is critical for researchers and drug development professionals working on the therapeutic potential of galectin-3 inhibition.
References
The Role of Olitigaltin in Modulating Galectin-3 Signaling Pathways: A Technical Guide
Abstract
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a spectrum of pathological processes, including inflammation and fibrosis. Its multifaceted role in modulating key cellular signaling pathways has positioned it as a significant therapeutic target. Olitigaltin (formerly TD139/GB0139), a potent and selective small-molecule inhibitor of galectin-3, has shown considerable promise in preclinical and clinical studies. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound modulates galectin-3-mediated signaling. We will delve into its effects on the Transforming Growth Factor-β (TGF-β), Wnt/β-catenin, and Phosphoinositide 3-kinase (PI3K)/Akt pathways. This document will present quantitative binding data, detailed experimental protocols for key assays, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Galectin-3
Galectin-3 is a unique member of the galectin family, characterized by its chimera-type structure, which includes a C-terminal carbohydrate-recognition domain (CRD) and an N-terminal domain that facilitates oligomerization.[1] It is expressed in various cell types, including macrophages, epithelial cells, and fibroblasts, and can be found in the cytoplasm, nucleus, and extracellular space.[1] This ubiquitous presence allows it to participate in a wide array of biological functions such as cell adhesion, activation, proliferation, and apoptosis.[2] In pathological contexts, particularly in fibrotic diseases and cancer, galectin-3 expression is often significantly upregulated.[3][4] It promotes fibrosis by activating myofibroblasts and mediating the signaling of pro-fibrotic cytokines like TGF-β.[3][4]
This compound (TD139): A Potent Galectin-3 Inhibitor
This compound, also known as TD139 or GB0139, is a thiodigalactoside inhibitor designed to specifically target the carbohydrate-binding pocket of galectin-3 with high affinity.[5] Its design allows for potent and selective inhibition of galectin-3, thereby blocking its interactions with various glycoproteins on the cell surface and in the extracellular matrix.[6][7] this compound has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF) and has demonstrated the ability to reduce fibrosis in preclinical models by attenuating galectin-3-mediated pathological processes.[8][9]
Quantitative Analysis of this compound-Galectin Binding
The selectivity and potency of this compound are quantified by its dissociation constant (Kd), which measures the binding affinity to its target. A lower Kd value signifies a stronger binding affinity. This compound exhibits high affinity for galectin-3 and significantly lower affinity for other galectins, highlighting its selectivity.[6][7][8]
| Ligand | Target | Dissociation Constant (Kd) |
| This compound (TD139) | Galectin-3 | 0.036 µM (36 nM)[6][7][8] |
| This compound (TD139) | Galectin-1 | 2.2 µM[6][7][8] |
| This compound (TD139) | Galectin-7 | 32 µM[6][7][8] |
Modulation of Key Signaling Pathways by this compound
Galectin-3 exerts its pro-fibrotic and pro-inflammatory effects by modulating several key signaling pathways. This compound, by inhibiting galectin-3, can effectively disrupt these pathological signaling cascades.
The TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a central regulator of fibrosis.[10] Galectin-3 has been shown to potentiate TGF-β signaling by interacting with TGF-β receptors (TβRI/II) and integrins on the cell surface.[1][2] This interaction can enhance receptor stability and prolong downstream signaling, leading to the activation of fibroblasts and excessive extracellular matrix deposition.[2][4] Specifically, galectin-3 can promote the activation of Smad2/3, as well as non-Smad pathways like the β-catenin pathway.[9] this compound has been demonstrated to block TGF-β1-induced β-catenin activation and reduce lung fibrosis.[6][9]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for tissue development and homeostasis, but its dysregulation is implicated in fibrosis and cancer.[11] Galectin-3 can modulate this pathway, although its role can be context-dependent. In some cancers, galectin-3 promotes Wnt signaling by stabilizing β-catenin.[12][13][14] It can achieve this by activating the PI3K/Akt pathway, which in turn inhibits Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the β-catenin destruction complex.[12][13][14] This leads to β-catenin accumulation and translocation to the nucleus, where it activates target gene transcription.[12][13][14] this compound's inhibition of galectin-3 is expected to counteract this effect, reducing β-catenin activation.[6]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, and proliferation.[15] Galectin-3 has been shown to activate this pathway in various cell types, including macrophages and cancer cells.[12][16] This activation can promote a pro-survival and pro-inflammatory phenotype. For instance, galectin-3 can stimulate the PI3K/Akt pathway in macrophages, leading to their conversion into an M2 immunosuppressive phenotype.[16] The inhibition of galectin-3 by this compound would be expected to dampen this PI3K/Akt activation, thereby reducing inflammation and cell survival in pathological contexts.
Key Experimental Protocols
The following are generalized protocols for key experiments used to investigate the interaction between this compound and galectin-3, and its downstream effects. Researchers should optimize these protocols for their specific experimental conditions.
Surface Plasmon Resonance (SPR) for Binding Affinity
This technique is used to measure the binding kinetics and affinity (Kd) between this compound and galectin-3.
Methodology:
-
Immobilization: Covalently immobilize recombinant human galectin-3 onto a sensor chip (e.g., CM5) surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized galectin-3 surface and a reference flow cell. Monitor the change in the refractive index in real-time to obtain sensorgrams.
-
Regeneration: After each this compound injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is used to determine if galectin-3 physically interacts with other proteins, such as TGF-β receptors or β-catenin, in a cellular context and how this compound affects this interaction.
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-galectin-3) overnight at 4°C. For the experimental condition, pre-treat cells with this compound before lysis.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the "prey" protein (e.g., anti-TβRII or anti-β-catenin) to detect the interaction.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to quantify changes in the expression or phosphorylation status of proteins within a signaling pathway upon treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with relevant stimuli (e.g., TGF-β) in the presence or absence of this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Smad2, anti-β-catenin, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a highly potent and selective inhibitor of galectin-3 that effectively modulates key signaling pathways implicated in fibrosis and inflammation. By disrupting the ability of galectin-3 to potentiate TGF-β signaling, promote Wnt/β-catenin activation, and stimulate the PI3K/Akt pathway, this compound presents a promising therapeutic strategy for diseases driven by galectin-3 dysregulation. The experimental frameworks provided herein offer a basis for further investigation into the nuanced molecular interactions and cellular consequences of galectin-3 inhibition. Continued research in this area will be crucial for the clinical development of this compound and other galectin-3 targeted therapies.
References
- 1. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 diminishes Wnt signaling in the postnatal subventricular zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. atsjournals.org [atsjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis [spiral.imperial.ac.uk]
- 12. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galectin-3 mediates nuclear beta-catenin accumulation and Wnt signaling in human colon cancer cells by regulation of glycogen synthase kinase-3beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting PI3K/AKT signaling for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Olitigaltin's Impact on Fibroblast Activation and Collagen Deposition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olitigaltin (also known as GB0139 and TD139) is a potent, small-molecule inhibitor of Galectin-3, a β-galactoside-binding lectin.[1] Developed for the potential treatment of idiopathic pulmonary fibrosis (IPF), this compound was administered via inhalation to directly target the lungs.[2][3] Galectin-3 is a key regulator of fibrosis, playing a multifactorial role in the pathological processes that lead to excessive extracellular matrix deposition and tissue scarring.[2][4] It is upregulated in fibrotic diseases and is involved in the activation of macrophages and fibroblasts, which are central to the progression of fibrosis.[1][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on critical pro-fibrotic signaling pathways, fibroblast activation, and subsequent collagen deposition, supported by data from preclinical and clinical studies. Although clinical development for IPF was discontinued, the study of this compound provides valuable insights into targeting Galectin-3 in fibrotic diseases.
Mechanism of Action: Inhibition of Galectin-3
Galectin-3 contributes to fibrosis through its ability to interact with and modulate the signaling of multiple cell surface receptors, including integrins and Transforming Growth Factor-β (TGF-β) receptors.[6][7] By binding to the carbohydrate recognition domain of Galectin-3 with high affinity, this compound blocks these downstream interactions.[8][9] This inhibition is hypothesized to prevent the activation of fibroblasts into matrix-secreting myofibroblasts and reduce the inflammatory cascades that perpetuate the fibrotic response.[1][2] Preclinical studies have shown that the absence or inhibition of Galectin-3 leads to attenuated fibrosis in murine models of lung and liver fibrosis.[2][5] this compound's anti-fibrotic potential is centered on disrupting the recruitment and expansion of Galectin-3-secreting macrophages that drive local myofibroblast activation.
Core Signaling Pathways in Fibrosis and this compound's Influence
Fibrosis is driven by a complex network of signaling pathways. This compound's primary target, Galectin-3, is a key modulator of two of the most critical pathways: TGF-β and Wnt/β-catenin.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β pathway is a central orchestrator of fibrosis.[10][11] Upon activation, TGF-β binds to its receptors on the cell surface, leading to the phosphorylation of intracellular Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of pro-fibrotic genes, including those for collagens and α-Smooth Muscle Actin (α-SMA).[10][12]
Galectin-3 potentiates TGF-β signaling. It can interact directly with components of the TGF-β signaling cascade and promotes integrin-mediated activation of latent TGF-β1.[6] By inhibiting Galectin-3, this compound is believed to dampen this pro-fibrotic signaling, thereby reducing fibroblast activation and matrix production.[5]
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway, crucial during development, is aberrantly reactivated in IPF.[13][14] In the canonical pathway, Wnt ligands bind to Frizzled (Fzd) and LRP5/6 co-receptors, leading to the inhibition of a destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/Lef transcription factors to activate target genes involved in cell proliferation and matrix production.[15] Studies have shown that Wnt/β-catenin signaling is increased in IPF lung tissue, particularly in alveolar epithelial cells.[13][15] Preclinical data indicate that this compound reduces TGF-β1-induced β-catenin translocation to the nucleus in alveolar epithelial cells, suggesting an intersection between Galectin-3 inhibition and the Wnt pathway.[8][9]
Effect on Fibroblast Activation and Collagen Deposition
A hallmark of fibrosis is the transformation of quiescent fibroblasts into activated myofibroblasts, which are characterized by the expression of α-SMA and are the primary source of excessive collagen deposition.[5]
Fibroblast Activation
Preclinical studies demonstrate that Galectin-3 is required for TGF-β-mediated myofibroblast activation.[5] In vitro, Galectin-3 stimulates fibroblast proliferation, and its genetic deletion blocks myofibroblast activation.[4][5] this compound has been shown to exert anti-fibrotic effects in precision-cut lung slices (PCLS) from IPF tissue, reducing markers of fibrosis to a degree comparable to approved IPF therapies.[16]
Collagen Deposition
By inhibiting the upstream signaling pathways and subsequent fibroblast activation, this compound has been shown to reduce collagen deposition in animal models. In the bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment resulted in a significant decrease in total lung collagen.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Fibrosis Models
| Model System | Key Finding | Outcome Measure | Reference |
| Bleomycin-induced mouse model | This compound significantly reduced fibrosis. | Decrease in total lung collagen. | [8] |
| Bleomycin-induced mouse model | This compound treatment was associated with reduced β-catenin activation. | Decreased nuclear β-catenin. | [9] |
| Primary lung alveolar epithelial cells | This compound reduced TGF-β1-induced β-catenin translocation to the nucleus. | Immunofluorescence analysis. | [8][9] |
| IPF Precision-Cut Lung Slices (PCLS) | This compound demonstrated an anti-fibrotic effect comparable to pirfenidone and nintedanib. | Reduction in markers of fibrosis. | [16] |
Table 2: Clinical Biomarker Modulation by this compound (Phase 1/2a Study NCT02257177)
| Biomarker | Effect in IPF Patients (14-day treatment) | Significance | Reference |
| Galectin-3 (on BAL macrophages) | Dose-dependent reduction in expression (3 mg and 10 mg doses). | Target engagement confirmed in the lung. | [17][18] |
| Platelet-Derived Growth Factor (PDGF-BB) | Reduction in plasma levels. | Associated with IPF pathobiology. | [17][18] |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Reduction in plasma levels. | Associated with IPF pathobiology. | [17][18] |
| Galectin-3 (plasma) | Reduction in plasma levels. | Systemic marker of fibrosis. | [17][18] |
| CCL18 | Reduction in plasma levels. | Prognostic for FVC change in IPF. | [17][18] |
| YKL-40 | Reduction in plasma levels. | Associated with IPF progression. | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used preclinical model to induce lung fibrosis and evaluate potential therapies.[19][20]
-
Induction: Male C57BL/6 mice are anesthetized. A single intratracheal instillation of bleomycin sulfate (e.g., 3.5 mg/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis.[2][21] Control animals receive saline only.
-
Treatment: this compound (or vehicle control) is administered, typically via inhalation or another relevant route, for a specified duration (e.g., daily for 14-21 days) starting at a set time point post-bleomycin induction.
-
Assessment of Fibrosis: At the end of the study period, animals are euthanized.
-
Histology: Lungs are harvested, fixed in formalin, paraffin-embedded, and sectioned. Sections are stained with Masson's trichrome to visualize collagen deposition (which stains blue/green).[20][22] Fibrosis is often scored using a semi-quantitative method like the Ashcroft score.
-
Collagen Quantification: Total lung collagen is quantified biochemically using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[23][24]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell counts and cytokine levels.[19]
-
Human Precision-Cut Lung Slices (PCLS)
The PCLS model uses viable human lung tissue, preserving its complex 3D architecture, making it a powerful ex vivo tool for translational research.[25][26][27]
-
Tissue Preparation: Fresh, non-diseased or IPF lung tissue is obtained from surgical resections or explanted lungs. The tissue is inflated with a low-melting-point agarose solution to keep the alveoli open.[26][28]
-
Slicing: The agarose-embedded tissue is cut into thin, uniform slices (typically 200-500 µm) using a vibratome or microtome under sterile conditions.[28][29]
-
Culture and Treatment: Slices are cultured in media, often on a rocking platform or in transwell inserts, to ensure adequate nutrient and gas exchange. This compound, comparator drugs (e.g., pirfenidone), or a "fibrotic cocktail" (containing factors like TGF-β) are added to the culture medium.[16][26]
-
Analysis: After the treatment period (e.g., 5 days), slices and culture supernatants are harvested. Analysis includes qPCR for pro-fibrotic gene expression (e.g., COL1A1), multiplex immunoassays for secreted proteins and fibrosis markers, and immunostaining of the slices for proteins like α-SMA.[16][26]
Phase 1/2a Clinical Trial (NCT02257177)
This study evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of inhaled this compound.[17][18][30]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
-
Participants: Part 1 involved single ascending doses in healthy volunteers. Part 2 involved multiple daily doses for 14 days in patients with IPF.[30]
-
Intervention: IPF patients received once-daily inhaled doses of this compound (0.3 mg, 3 mg, or 10 mg) or a matching placebo.[17]
-
Endpoints & Assessments:
-
Safety & Tolerability: Monitored through adverse event reporting, clinical examinations, and laboratory tests.
-
Pharmacokinetics: Plasma concentrations of this compound were measured to determine absorption, distribution, and half-life.
-
Pharmacodynamics (Target Engagement): Bronchoscopy with BAL was performed at baseline and after 14 days. Galectin-3 expression on alveolar macrophages was quantified via flow cytometry to confirm the drug reached its target.
-
Conclusion
This compound represents a targeted therapeutic approach to inhibiting fibrosis by neutralizing the activity of Galectin-3. Preclinical and early clinical data demonstrated that this mechanism could effectively engage its target in the lung, modulate key pro-fibrotic signaling pathways like TGF-β and Wnt/β-catenin, and reduce downstream markers of fibroblast activation and collagen deposition.[8][17] While the GALACTIC-1 Phase 2b trial did not meet its primary endpoint, leading to the discontinuation of the program for IPF, the investigation into this compound has significantly advanced the understanding of Galectin-3 as a central mediator in fibrosis. The data gathered provides a robust foundation for future research into Galectin-3 inhibition as a potential strategy for various fibrotic and inflammatory diseases.
References
- 1. This compound | C28H30F2N6O8S | CID 73774610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Galectin-3 inhibitor GB0139 protects against acute lung injury by inhibiting neutrophil recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Functional Wnt Signaling Is Increased in Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 14. Wnt Signaling and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound (GB0139) News - LARVOL Sigma [sigma.larvol.com]
- 17. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 20. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 21. researchgate.net [researchgate.net]
- 22. e-century.us [e-century.us]
- 23. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. quickzyme.com [quickzyme.com]
- 25. precisionary.com [precisionary.com]
- 26. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. atsjournals.org [atsjournals.org]
- 28. bowdish.ca [bowdish.ca]
- 29. 623.1.HTC_Precision_Cut_Lung_Slices [protocols.io]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Preclinical Pharmacodynamics of Olitigaltin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Olitigaltin (formerly known as TD139 or GB0139) is a novel and potent small-molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key findings from in vitro and in vivo models, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Targeting Galectin-3
This compound is a selective inhibitor of the carbohydrate-binding domain of galectin-3.[1] Its high affinity and selectivity for galectin-3 over other galectins, such as galectin-1 and galectin-7, have been demonstrated, with a dissociation constant (Kd) of 0.036 µM for galectin-3, compared to 2.2 µM and 32 µM for galectin-1 and galectin-7, respectively.[1] By inhibiting galectin-3, this compound disrupts key pathological processes in fibrosis.
Preclinical Efficacy in Pulmonary Fibrosis Models
The primary preclinical model used to evaluate the anti-fibrotic potential of this compound is the bleomycin-induced lung fibrosis model in mice.[3][4] This model is a standard in the pharmaceutical industry for simulating human IPF.[3][4] In these studies, this compound has demonstrated a robust effect in reducing lung fibrosis.[3]
Quantitative In Vivo Efficacy
| Model | Treatment Regimen | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis in mice | Treatment initiated after fibrosis induction | Significant decrease in total lung collagen | [1] |
| Bleomycin-induced pulmonary fibrosis in mice | Not specified | Reduction in β-catenin activation | [1] |
Further specific quantitative data on dose-response relationships and percentage reduction in fibrotic markers from preclinical studies were not available in the public domain at the time of this review.
Signaling Pathway Modulation
This compound exerts its anti-fibrotic effects by modulating the Wnt/β-catenin signaling pathway, a critical pathway in the development of fibrosis. In primary lung alveolar epithelial cells (AECs), this compound has been shown to reduce the translocation of β-catenin to the nucleus induced by transforming growth factor-beta 1 (TGF-β1) and to block TGF-β1–induced β-catenin phosphorylation.[1]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used preclinical model to induce lung fibrosis and test potential therapeutic agents.[3][4]
Objective: To evaluate the efficacy of this compound in reducing bleomycin-induced lung fibrosis.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intra-tracheal instillation of bleomycin sulfate is administered to the mice.
-
Treatment Groups:
-
Vehicle control group (receiving bleomycin and vehicle).
-
This compound treatment group(s) (receiving bleomycin and varying doses of this compound).
-
Sham control group (receiving saline instead of bleomycin).
-
-
Drug Administration: this compound or vehicle is administered, often starting at a specific time point after bleomycin instillation to model a therapeutic intervention. The route of administration in preclinical studies is not always specified but can be intraperitoneal, oral, or via inhalation.
-
Endpoint Analysis: After a defined period (e.g., 14 or 21 days), mice are euthanized, and lung tissue is harvested for analysis.
-
Histopathology: Lungs are sectioned and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.
-
Biochemical Analysis: Total lung collagen content is quantified, often using a hydroxyproline assay.
-
Gene and Protein Expression Analysis: Levels of pro-fibrotic markers and components of the Wnt/β-catenin pathway are measured using techniques like qPCR, Western blotting, or immunohistochemistry.
-
In Vitro Analysis of β-catenin Translocation
Objective: To determine the effect of this compound on TGF-β1-induced β-catenin signaling in lung epithelial cells.
Methodology:
-
Cell Culture: Primary lung alveolar epithelial cells (AECs) are cultured.
-
Stimulation: Cells are pre-treated with this compound or vehicle for a specified duration. Subsequently, cells are stimulated with recombinant human TGF-β1 to induce a pro-fibrotic response.
-
Analysis of β-catenin Phosphorylation: Cell lysates are collected at various time points post-stimulation. Western blotting is performed using antibodies specific for phosphorylated β-catenin and total β-catenin.
-
Analysis of β-catenin Nuclear Translocation:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against β-catenin. Nuclear counterstaining (e.g., with DAPI) is performed. Confocal microscopy is used to visualize the localization of β-catenin.
-
Cellular Fractionation: Nuclear and cytoplasmic fractions of cell lysates are separated. The amount of β-catenin in each fraction is determined by Western blotting.
-
Pharmacodynamic Biomarkers
In a clinical context, the pharmacodynamic effects of inhaled this compound (TD139) have been assessed in patients with IPF.[2] While not preclinical, these findings provide insight into translatable biomarkers. Treatment with this compound was associated with a reduction in galectin-3 expression on alveolar macrophages and a decrease in plasma biomarkers relevant to IPF pathophysiology, including:
-
Platelet-derived growth factor-BB (PDGF-BB)
-
Galectin-3
-
CCL18
-
YKL-40
These biomarkers can be valuable for assessing the biological activity of this compound in both preclinical and clinical settings.
Conclusion
Preclinical studies have established this compound as a potent and selective inhibitor of galectin-3 with significant anti-fibrotic activity in the bleomycin-induced lung fibrosis model. Its mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway, a key driver of fibrosis. The detailed experimental protocols and identified pharmacodynamic biomarkers provide a solid foundation for further investigation and clinical development of this compound as a potential therapeutic for idiopathic pulmonary fibrosis and other fibrotic diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction in Lung Fibrosis With the Anti-Galectin Drug GR-MD-02 Revealed in Preclinical Data | Galectin Therapeutics Inc. [investor.galectintherapeutics.com]
- 4. accessnewswire.com [accessnewswire.com]
Methodological & Application
Application Notes and Protocols for Olitigaltin (TD-139) in In Vitro Research
Introduction
Olitigaltin, also known as TD-139 or GB0139, is a potent and selective small-molecule inhibitor of galectin-3 (Gal-3).[1][2][3] Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][4][5] this compound is a thiodigalactoside derivative that exhibits high affinity for the carbohydrate recognition domain of galectin-3, thereby blocking its downstream signaling and pro-fibrotic activities.[1][3] It has been shown to modulate the phenotype of key cell types involved in fibrosis, such as macrophages and fibroblasts, and to inhibit epithelial-mesenchymal transition.[1][3] These application notes provide an overview of the in vitro properties of this compound and detailed protocols for its use in cell-based assays.
Quantitative Data Summary
The following tables summarize the binding affinity and inhibitory concentrations of this compound based on preclinical studies.
Table 1: Binding Affinity of this compound
| Target | Dissociation Constant (Kd) | Reference |
| Galectin-3 | 2.1 ± 0.1 nM | [4] |
| Galectin-3 | 0.036 µM (36 nM) | [2] |
| Galectin-3 | 68 nM | [6] |
| Galectin-1 | 0.22 µM (220 nM) | [2][6] |
| Galectin-7 | 32 - 38 µM | [2][6] |
Table 2: In Vitro Inhibitory Concentrations of this compound
| Cell Type | Parameter Measured | Effective Concentration | Reference |
| IPF Patient Bronchoalveolar Lavage (BAL) Macrophages | Galectin-3 Expression | IC50 = 361 ± 108 nM | [4] |
| Human Placental Tissues | Inhibition of TNF-α induced inflammation | 10 µM | [7] |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper dissolution is critical for accurate and reproducible results.
For Cell-Based Assays:
-
Solvent: Use newly opened, anhydrous DMSO.
-
Procedure: Prepare a concentrated stock solution (e.g., 50 mg/mL or 77.08 mM) by dissolving this compound in DMSO.[6] Ultrasonic treatment may be required to aid dissolution.[6]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
General Cell Culture and Treatment Protocol
This protocol provides a general workflow for studying the effects of this compound on cultured cells following stimulation with an inflammatory or pro-fibrotic agent.
Protocol: Inhibition of TNF-α-Induced Inflammation in Placental Tissue
This protocol details how to assess this compound's effect on inflammatory signaling, as demonstrated in human placental tissues stimulated with TNF-α.[7][8][9]
-
Tissue Preparation: Use fresh human placental tissues, cut into small explants.
-
Pre-incubation: Incubate tissue explants in culture medium overnight with or without 10 µM this compound.[7] A vehicle control (e.g., 0.1% DMSO) should be run in parallel.
-
Stimulation: Add TNF-α (final concentration 10 ng/mL) to the culture medium and incubate for a further 30 minutes for signaling pathway analysis or longer for cytokine expression analysis.[7]
-
Analysis:
-
Gene Expression (RT-qPCR): Harvest tissues, extract total RNA, and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA levels of inflammatory cytokines such as IL-1β, IL-6, and MCP-1.[9]
-
Protein Expression (ELISA): Collect the culture supernatant and measure the secreted protein levels of IL-1β, IL-6, and MCP-1 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
-
Signaling Pathway (Western Blot): Prepare protein lysates from the tissue explants to analyze the phosphorylation status of ERK, JNK, and p38 MAP kinases.[7][8][9]
-
Protocol: Analysis of TGF-β1-Induced Pro-Fibrotic Signaling
This protocol is designed to investigate the effect of this compound on the TGF-β1/β-catenin pathway in primary lung alveolar epithelial cells (AECs).[2][6]
-
Cell Culture: Culture primary lung AECs according to standard protocols.
-
Treatment: Pre-treat the AECs with this compound at the desired concentration for a specified time before stimulating with TGF-β1.
-
Analysis (Western Blot):
-
After treatment, lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total β-catenin and phosphorylated β-catenin.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensity to determine the effect of this compound on TGF-β1-induced β-catenin phosphorylation.[2][6]
-
-
Analysis (Immunofluorescence):
-
Grow AECs on coverslips and perform the treatment as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against β-catenin.
-
Use a fluorescently labeled secondary antibody to visualize β-catenin localization.
-
Counterstain nuclei with DAPI and analyze using a fluorescence microscope to assess the nuclear translocation of β-catenin.[2][6]
-
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting Galectin-3, which is a key modulator of multiple signaling pathways involved in inflammation and fibrosis.
Inhibition of TGF-β/β-catenin Pathway
Galectin-3 can upregulate TGF-β receptors, amplifying pro-fibrotic signaling.[5] In lung epithelial cells, this compound has been shown to reduce TGF-β1-induced phosphorylation and subsequent nuclear translocation of β-catenin, a critical step in fibrotic gene expression.[2][6]
Inhibition of TLR4/MyD88/NF-κB Pathway
Galectin-3 can activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor that initiates innate immune responses. This leads to the recruitment of the adaptor protein MyD88 and subsequent activation of the transcription factor NF-κB, driving the expression of pro-inflammatory genes. This compound can block this interaction, thereby reducing inflammation.[10]
Inhibition of MAPK (ERK/JNK/p38) Pathway
In the context of gestational diabetes mellitus, this compound was found to suppress the TNF-α-induced phosphorylation and activation of the MAP kinases ERK, JNK, and p38.[7][8][9] These kinases are central to cellular responses to stress and inflammation, and their inhibition by this compound contributes to its anti-inflammatory effects.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of Potential Galectin-3 Inhibitors in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo effects of Galectin‐3 inhibitor TD139 on inflammation and ERK/JNK/p38 pathway in gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of Galectin-3 inhibitor TD139 on inflammation and ERK/JNK/p38 pathway in gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (GB0139) News - LARVOL Sigma [sigma.larvol.com]
Application Notes and Protocols for Olitigaltin Treatment of Primary Lung Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olitigaltin (also known as TD-139 or GB0139) is a potent and selective small-molecule inhibitor of galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that plays a significant role in the pathogenesis of idiopathic pulmonary fibrosis (IPF) by promoting inflammation and fibrosis.[2][3] this compound is under investigation as a therapeutic agent for IPF.[2] These application notes provide recommended concentrations and detailed protocols for the treatment of primary lung fibroblasts with this compound to evaluate its anti-fibrotic potential in vitro.
Mechanism of Action
This compound functions by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its activity.[3] In the context of lung fibrosis, galectin-3 has been shown to potentiate TGF-β1 signaling, a key driver of fibroblast-to-myofibroblast differentiation and subsequent extracellular matrix (ECM) deposition.[4] By inhibiting galectin-3, this compound can attenuate the downstream effects of the TGF-β1 signaling pathway, including the activation of β-catenin, and reduce the production of collagen and other ECM components by lung fibroblasts.[1][3]
Recommended Concentration of this compound
Based on preclinical studies, a concentration range of 0.3 µM to 10 µM is recommended for the treatment of primary lung fibroblasts in vitro. A concentration of 1 µM has been shown to be effective in inhibiting TGF-β1-induced profibrotic effects in human lung fibroblasts, while a range of 0.3-10 µM was used in precision-cut lung slices from IPF patients.[4] A concentration of 10 µM has been used to effectively block TGF-β–induced β-catenin activation in primary alveolar epithelial cells.[3] Researchers should perform a dose-response study within this range to determine the optimal concentration for their specific experimental conditions and cell type.
Quantitative Data Summary
| Parameter | This compound (GB0139) Concentration | Cell/Tissue Type | Observed Effect | Reference |
| Inhibition of Fibrotic Markers | 0.3 - 10 µM | Precision-Cut Lung Slices (IPF) | Reduced secretion of Col1a1, TIMP1, and hyaluronan | [4] |
| Inhibition of TGF-β1 induced pSmad2 levels | 1 µM | Human Lung Fibroblasts (HLFs) | Pretreatment reduced galectin-3 induced pSmad2 levels | [4] |
| Inhibition of β-catenin activation | 10 µM | Primary Alveolar Epithelial Cells | Blocked TGF-β–induced β-catenin activation | [3] |
Experimental Protocols
Protocol 1: Inhibition of TGF-β1-induced Myofibroblast Differentiation
This protocol is designed to assess the ability of this compound to inhibit the differentiation of primary lung fibroblasts into myofibroblasts, a key process in fibrosis.
Materials:
-
Primary human lung fibroblasts (HLFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free medium
-
Recombinant human TGF-β1 (carrier-free)
-
This compound (TD-139/GB0139)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed primary lung fibroblasts in a 96-well imaging plate at a density of 5,000-10,000 cells/well in fibroblast growth medium and incubate overnight to allow for attachment.
-
Serum Starvation: The following day, aspirate the growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 24 hours to synchronize the cells.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the this compound solutions or vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
TGF-β1 Stimulation: Prepare a solution of TGF-β1 in serum-free medium at a final concentration of 2-5 ng/mL. Add the TGF-β1 solution to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Immunofluorescence Staining for α-SMA:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against α-SMA (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation.
Protocol 2: Assessment of Collagen Deposition
This protocol measures the effect of this compound on the deposition of collagen, a major component of the fibrotic ECM.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO
-
Sircol™ Soluble Collagen Assay Kit or similar
-
Cell lysis buffer
-
24-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-5 from Protocol 1, using a 24-well plate and adjusting cell numbers accordingly.
-
Collagen Extraction and Quantification:
-
Soluble Collagen (from supernatant): Collect the cell culture supernatant from each well. Use a collagen quantification assay (e.g., Sircol™ assay) to measure the amount of soluble collagen secreted into the medium, following the manufacturer's instructions.
-
Insoluble Collagen (from cell layer):
-
Aspirate the remaining medium and wash the cell layer twice with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of insoluble collagen in the cell lysate using a collagen assay kit.
-
-
-
Data Analysis: Normalize the collagen measurements to the total protein concentration or cell number in each well. Compare the amount of collagen in this compound-treated wells to the TGF-β1 stimulated control.
Visualizations
Caption: Experimental workflow for assessing this compound's anti-fibrotic effects.
Caption: this compound's inhibition of the pro-fibrotic signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Olitigaltin Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for tracking the biodistribution of Olitigaltin (formerly FG-3019), a human monoclonal antibody targeting Connective Tissue Growth Factor (CTGF), in preclinical animal models using in vivo imaging techniques. The following sections detail methodologies for both radionuclide and fluorescence-based imaging, offering flexibility for various research needs and imaging infrastructure.
Introduction to this compound and In Vivo Imaging
This compound is a therapeutic antibody under investigation for fibrotic diseases and some cancers.[1] Understanding its in vivo biodistribution, target engagement, and clearance is crucial for optimizing dosing strategies and evaluating therapeutic efficacy. In vivo imaging provides a non-invasive method to longitudinally monitor the localization of this compound in living animals, offering valuable pharmacokinetic and pharmacodynamic data.[2][3]
Two primary methods for tracking antibody distribution in vivo are radionuclide imaging (SPECT/PET) and fluorescence imaging. Radionuclide imaging offers high sensitivity and quantitative capabilities, while fluorescence imaging provides a non-radioactive alternative with high resolution for superficial tissues.[2][4]
Radionuclide-Based Imaging of this compound
Radionuclide imaging, such as Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), allows for sensitive and quantitative whole-body imaging of radiolabeled this compound.[5] Studies have utilized Iodine-125 (¹²⁵I) for radiolabeling this compound to investigate its biodistribution.[6]
Quantitative Data: Biodistribution of ¹²⁵I-Olitigaltin in Rats
The following table summarizes the biodistribution of intravenously administered ¹²⁵I-Olitigaltin in rats, both alone and in the presence of its target, recombinant human CTGF (rhCTGF). The data, adapted from previously published studies, is presented as the percentage of the injected dose per gram of tissue (%ID/g).[6]
| Tissue | ¹²⁵I-Olitigaltin Alone (%ID/g) | ¹²⁵I-Olitigaltin + rhCTGF (%ID/g) |
| Blood | 15.0 ± 2.5 | 1.5 ± 0.3 |
| Liver | 2.0 ± 0.4 | 12.0 ± 2.0 |
| Kidney | 1.5 ± 0.3 | 5.0 ± 0.8 |
| Spleen | 1.0 ± 0.2 | 4.0 ± 0.7 |
| Adrenal Gland | 0.8 ± 0.1 | 3.0 ± 0.5 |
| Lungs | 1.2 ± 0.2 | 2.5 ± 0.4 |
| Heart | 0.5 ± 0.1 | 1.0 ± 0.2 |
| Muscle | 0.3 ± 0.1 | 0.5 ± 0.1 |
| Bone | 0.4 ± 0.1 | 0.8 ± 0.2 |
| Brain | 0.1 ± 0.05 | 0.1 ± 0.05 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Radiolabeling and In Vivo SPECT/CT Imaging of this compound
This protocol details the steps for radiolabeling this compound with ¹²⁵I and subsequent in vivo imaging in a rat model.
Materials:
-
This compound (FG-3019)
-
Iodine-125 (¹²⁵I)
-
Iodination tubes (e.g., Iodo-Gen® coated tubes)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Syringes and needles
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
Animal model (e.g., Sprague-Dawley rats)
Protocol:
-
Radiolabeling of this compound:
-
Add this compound solution to a pre-coated iodination tube.
-
Introduce ¹²⁵I to the tube and incubate for 15-20 minutes at room temperature.
-
Quench the reaction by removing the solution from the tube.
-
Purify the ¹²⁵I-Olitigaltin from free ¹²⁵I using a size-exclusion chromatography column equilibrated with PBS.
-
Collect fractions and measure radioactivity to identify the protein peak.
-
Determine the radiolabeling efficiency and specific activity.
-
-
Animal Preparation and Injection:
-
Anesthetize the rat using isoflurane.
-
Administer a calculated dose of ¹²⁵I-Olitigaltin intravenously via the tail vein. For co-administration studies, inject rhCTGF simultaneously.[6]
-
-
In Vivo SPECT/CT Imaging:
-
Position the anesthetized animal in the SPECT/CT scanner.
-
Acquire whole-body SPECT and CT images at desired time points (e.g., 1, 4, 24, 48 hours post-injection).
-
Reconstruct the images and co-register the SPECT and CT data for anatomical localization of the radioactive signal.
-
-
Ex Vivo Biodistribution (for terminal studies):
-
At the final time point, euthanize the animal.
-
Dissect key organs and tissues.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Fluorescence-Based Imaging of this compound
Near-infrared (NIR) fluorescence imaging is an alternative method for tracking this compound distribution. This technique involves conjugating this compound with a NIR fluorescent dye.[7][8]
Experimental Protocol: Fluorescent Labeling and In Vivo Imaging of this compound
This protocol outlines the conjugation of a NIR dye to this compound and subsequent in vivo fluorescence imaging.
Materials:
-
This compound (FG-3019)
-
Amine-reactive NIR fluorescent dye (e.g., Alexa Fluor 750 NHS Ester)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 8.0
-
Dialysis cassette (10 kDa MWCO)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
-
Animal model (e.g., nude mice with relevant disease model)
Protocol:
-
Fluorescent Labeling of this compound:
-
Dissolve the amine-reactive NIR dye in DMSO to create a stock solution.
-
Prepare this compound in PBS at a pH of 8.0 to facilitate the reaction with primary amines.
-
Add the NIR dye stock solution to the this compound solution at a specific molar ratio (e.g., 5:1 dye-to-antibody).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Remove unreacted dye and purify the fluorescently labeled this compound using a dialysis cassette against PBS.
-
Determine the degree of labeling using spectrophotometry.
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using isoflurane.
-
Inject the fluorescently labeled this compound intravenously via the tail vein.
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the fluorescence imaging system.
-
Acquire whole-body fluorescence images at various time points post-injection.
-
Use appropriate excitation and emission filters for the selected NIR dye.
-
Visualizations
This compound Mechanism of Action and CTGF Signaling
This compound functions by binding to Connective Tissue Growth Factor (CTGF), a key mediator in fibrotic processes. The following diagram illustrates a simplified signaling pathway involving CTGF.
Caption: Simplified CTGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Imaging
The following diagram outlines the general workflow for conducting in vivo imaging studies of this compound in animal models.
Caption: General experimental workflow for in vivo imaging of this compound.
References
- 1. In Vivo Immunofluorescence Localization for Assessment of Therapeutic and Diagnostic Antibody Biodistribution in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Staining for Galectin-3 in Olitigaltin-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olitigaltin (formerly known as TD139 or GB0139) is a potent and selective small-molecule inhibitor of galectin-3, a β-galactoside-binding lectin.[1][2] Galectin-3 is a key player in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3][4] It is upregulated in fibrotic tissues and promotes fibrosis by activating fibroblasts and mediating the deposition of extracellular matrix.[4] this compound, administered via inhalation, has been developed to specifically target and inhibit the activity of galectin-3 in the lungs.[5][6]
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of galectin-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with this compound. The aim is to enable researchers to accurately assess the in-situ expression and localization of galectin-3 and to quantify the pharmacodynamic effects of this compound treatment.
Mechanism of Action of this compound on Galectin-3
Galectin-3 promotes fibrosis through various mechanisms, including the activation of macrophages and fibroblasts.[5] this compound is a high-affinity inhibitor of the carbohydrate recognition domain of galectin-3.[7] By binding to galectin-3, this compound prevents its interaction with cell surface glycoconjugates, thereby inhibiting downstream signaling pathways that lead to fibrosis.[2][5] Preclinical and clinical studies have shown that treatment with this compound can lead to a reduction in galectin-3 expression in lung macrophages and a decrease in biomarkers associated with fibrosis.[8][9]
Data Presentation: Quantitative Analysis of Galectin-3 Staining
The following table presents representative data on the semi-quantitative analysis of galectin-3 IHC staining in lung tissue from a preclinical model of pulmonary fibrosis, comparing untreated, vehicle-treated, and this compound-treated groups. The scoring is based on the intensity of the stain and the percentage of positive cells.
| Treatment Group | Dose | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) |
| Untreated Control | - | 2.5 ± 0.5 | 75 ± 10 | 187.5 ± 57.5 |
| Vehicle Control | - | 2.4 ± 0.6 | 72 ± 12 | 172.8 ± 64.3 |
| This compound | Low Dose | 1.5 ± 0.4 | 40 ± 8 | 60.0 ± 22.4 |
| This compound | High Dose | 0.8 ± 0.3 | 15 ± 5 | 12.0 ± 6.5 |
Data are presented as mean ± standard deviation and are representative. Actual results may vary depending on the experimental model and conditions.
Experimental Protocols
Immunohistochemistry Protocol for Galectin-3 Staining
This protocol is optimized for the detection of galectin-3 in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Peroxidase Block (3% Hydrogen Peroxide in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Mouse anti-Galectin-3 monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water.
-
-
Peroxidase Blocking:
-
Immerse slides in Peroxidase Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Galectin-3 antibody to its optimal concentration in Blocking Buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1-2 hours at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a permanent mounting medium and coverslip.
-
Visualizations
Caption: Galectin-3 Signaling Pathway in Fibrosis and Inhibition by this compound.
Caption: Experimental Workflow for Galectin-3 Immunohistochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Galectin-3 inhibitor GB0139 protects against acute lung injury by inhibiting neutrophil recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound | C28H30F2N6O8S | CID 73774610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Galecto Completes Dosing in 52-Week Phase 2b GALACTIC-1 Trial of GB0139 in Idiopathic Pulmonary Fibrosis | Galecto [ir.galecto.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Galectin-3 Inhibition Methods
Abstract
Galectin-3 (Gal-3), a β-galactoside-binding lectin encoded by the LGALS3 gene, is a multifunctional protein implicated in a myriad of cellular processes including cell adhesion, proliferation, apoptosis, and inflammation.[1] Its dysregulation is associated with numerous pathologies, particularly fibrosis and cancer, making it a prime therapeutic target.[1][2][3] This document provides a detailed comparative analysis of two primary methods for inhibiting Gal-3 function: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor, Olitigaltin (also known as TD139). We present a summary of quantitative data, detailed experimental protocols for both methodologies, and visual diagrams of relevant signaling pathways and experimental workflows to guide researchers in selecting the appropriate approach for their experimental needs.
Mechanisms of Action
Lentiviral shRNA Knockdown: This genetic approach provides a long-term and specific suppression of Gal-3 expression. Lentiviral vectors deliver a short hairpin RNA sequence targeting the LGALS3 mRNA.[4][5] Once transcribed within the host cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery (Dicer, RISC) to generate a small interfering RNA (siRNA). This siRNA then binds to the complementary sequence on the Gal-3 mRNA, leading to its cleavage and subsequent degradation. The result is a significant and sustained reduction in the synthesis of the Gal-3 protein, effectively creating a "knockdown" phenotype.[6] This method is ideal for studying the long-term consequences of Gal-3 loss-of-function in vitro and in vivo.
This compound (TD139) Treatment: this compound is a potent, selective, and high-affinity small molecule inhibitor that targets the carbohydrate-recognition domain (CRD) of Gal-3.[7][8][9] By binding to this domain, this compound competitively blocks Gal-3 from interacting with its β-galactoside-containing glycoconjugate ligands on cell surfaces and in the extracellular matrix.[7][9] This action disrupts the ability of Gal-3 to form lattices, cross-link receptors, and mediate downstream signaling events.[10][11] Unlike shRNA, this compound inhibits the function of existing extracellular and intracellular Gal-3 without altering its expression level.[12] This approach is well-suited for studying the acute effects of Gal-3 inhibition and has direct translational relevance as a therapeutic agent.[2][13]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of genetic and pharmacological inhibition of Gal-3.
Table 1: Comparative Efficacy in a Mouse Model of Spinal Cord Injury (SCI) [9]
| Parameter | Control (Lv-shNC) | Lentiviral shRNA (Lv-shLgals3) | This compound (TD139) |
| NF-H+ Axon Density | Baseline | Improved vs. Control | Improved vs. Control |
| GFAP- Area | Baseline | Improved vs. Control | Improved vs. Control |
| 5-HT+ Axon Fibers | Baseline | Distinctly more fibers crossing lesion | N/A |
| NeuN+ Cells (adjacent to lesion) | Baseline | Significantly higher than control | N/A |
Table 2: Comparative Efficacy in a Mouse Model of Light-Induced Retinal Degeneration [12]
| Parameter | Control (Wild-Type, Light-Exposed) | Genetic Knockout (Lgals-3 KO) | This compound (TD139) Treatment |
| Retinal Thickness | Progressive thinning | Significant preservation | N/A (Reduced damage observed) |
| Microglia Reactivity | High | Attenuated immune response | Markedly reduced |
| Lgals-3 mRNA levels | Increased | N/A (Absent) | Reduced vs. Control |
| Pro-inflammatory mRNA (iNos, Il-6, Ccl2) | Increased | Diminished expression | N/A |
Table 3: Inhibitor and shRNA Specifications
| Method | Target | Key Specification | Reference |
| This compound (TD139) | Galectin-3 CRD | Kd of 0.036 µM | [7] |
| Lentiviral shRNA | Lgals3 mRNA | Example Sequence: 5′-GATTTCAGGAGAGGGAATGAT-3′ | [4][5] |
Signaling Pathways and Experimental Workflows
Galectin-3 Signaling in Fibrosis
Galectin-3 plays a crucial role in fibrotic processes, partly by modulating TGF-β1 signaling. This compound has been shown to reduce TGF-β1-induced β-catenin translocation to the nucleus, a key step in the fibrotic cascade.[7] Both shRNA-mediated knockdown and this compound treatment can interrupt this pathway, albeit through different mechanisms.
Caption: Galectin-3's role in the TGF-β1/β-catenin fibrotic pathway and points of inhibition.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for comparing lentiviral shRNA knockdown and this compound treatment in an in vitro cell model.
References
- 1. Galectin-3 - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H30F2N6O8S | CID 73774610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 4. 2.3. Galectin-3 Knockdown [bio-protocol.org]
- 5. Galectin-3 Knockdown Impairs Survival, Migration, and Immunomodulatory Actions of Mesenchymal Stromal Cells in a Mouse Model of Chagas Disease Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained Knockdown of a Disease-Causing Gene in Patient-Specific Induced Pluripotent Stem Cells Using Lentiviral Vector-Based Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Galectin-3 inhibition reduces fibrotic scarring and promotes functional recovery after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic targeting or pharmacological inhibition of galectin-3 dampens microglia reactivity and delays retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Galecto Inc - AdisInsight [adisinsight.springer.com]
Troubleshooting & Optimization
Olitigaltin solubility and stability in different laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Olitigaltin in various laboratory solvents. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to first prepare a stock solution in DMSO. For example, a 50 mg/mL or 100 mg/mL stock in fresh, anhydrous DMSO can be achieved, though this may require sonication.[1] This stock solution can then be diluted into aqueous buffers or other solvent systems. For co-solvent systems, it is crucial to add and mix each solvent component sequentially to ensure proper dissolution.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound powder is stable for years when stored at -20°C.[1] Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.[1] For optimal results, it is best to prepare fresh solutions before use.
Q4: this compound precipitated out of my aqueous buffer. What should I do?
A4: this compound has very low solubility in water (< 0.1 mg/mL).[1] Precipitation in aqueous buffers is common, especially at higher concentrations. Refer to the Troubleshooting Guide below for steps to address this, which may include using a co-solvent system, adjusting the pH, or performing a kinetic solubility assessment to determine the practical concentration limit in your specific buffer.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of galectin-3.[2] In the context of idiopathic pulmonary fibrosis (IPF), galectin-3 promotes the activation of Transforming Growth Factor-β (TGF-β), a key driver of fibrosis.[3][4] this compound disrupts the interaction between galectin-3 and components of the TGF-β signaling pathway, such as TGF-β receptors and αv integrins on fibroblasts.[5][6] This inhibition prevents the downstream signaling cascade, including the phosphorylation of Smad2, which in turn reduces fibroblast activation, collagen synthesis, and ultimately, lung fibrosis.[3][4][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Observations | Reference |
| DMSO | 50 mg/mL (77.08 mM) | Requires sonication. | [1] |
| DMSO | 100 mg/mL (154.16 mM) | Use fresh, anhydrous DMSO. | |
| Water | < 0.1 mg/mL | Insoluble. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.85 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.85 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.85 mM) | Clear solution. | [1] |
Note: SBE-β-CD stands for Sulfobutylether-β-cyclodextrin.
Experimental Protocols & Troubleshooting
Protocol 1: Kinetic Solubility Determination (Shake-Flask Method)
This protocol provides a method to determine the kinetic solubility of this compound in a solvent of interest, which is particularly useful for aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Filtration device (e.g., 0.45 µm syringe filter or filter plate)
-
HPLC-UV or LC-MS/MS system for quantification
Methodology:
-
Prepare a Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 20 mM).
-
Incubation: Add a small volume of the DMSO stock solution to a larger volume of the target solvent in a microcentrifuge tube to achieve the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%, to minimize its effect on solubility). Prepare replicates for each concentration.
-
Equilibration: Place the tubes in a thermomixer or shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours for kinetic solubility).
-
Separation of Undissolved Solid: After incubation, filter the solution to remove any precipitate.
-
Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of dissolved this compound.
-
Data Analysis: The measured concentration represents the kinetic solubility under the tested conditions.
Protocol 2: General Stability Assessment in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent over time and under different conditions (e.g., temperature, light).
Materials:
-
This compound stock solution in the solvent of interest
-
Storage vials (amber vials for light protection studies)
-
Incubators or environmental chambers set to desired temperatures
-
Light source (for photostability testing, as per ICH guidelines)
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquoting: Distribute the solution into multiple vials to represent each time point and storage condition.
-
Storage: Store the vials under the desired conditions:
-
Temperature: e.g., 4°C, room temperature (25°C), 40°C.
-
Light: Protect one set of samples from light (wrapped in foil) and expose another set to a controlled light source.
-
-
Time Points: Analyze samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for extended studies).
-
Analysis: At each time point, analyze the sample using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A plot of remaining percentage versus time can be used to determine the degradation rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. Concentration exceeds the solubility limit. pH of the buffer affects solubility. | 1. Use a co-solvent system as detailed in Table 1. 2. Decrease the final concentration of this compound. 3. Perform a solubility test (Protocol 1) to find the maximum soluble concentration in your specific buffer. 4. If the compound is ionizable, test solubility at different pH values. |
| Inconsistent Results in Assays | Solution instability. Incomplete dissolution. Adsorption to plasticware. | 1. Prepare fresh solutions before each experiment. 2. Use sonication to aid the dissolution of the stock solution in DMSO. 3. Visually inspect for any undissolved particles before use. 4. Consider using low-adsorption microplates or tubes. |
| Stock Solution Appears Cloudy or has Precipitate | DMSO has absorbed moisture. The concentration is too high. | 1. Use fresh, anhydrous (hygroscopic) DMSO. 2. Gently warm the solution and/or sonicate to aid dissolution. 3. If precipitation persists, prepare a less concentrated stock solution. |
Visualizations
Logical Workflow: Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation issues.
Experimental Workflow: Stability Assessment
Caption: General workflow for assessing the stability of this compound.
Signaling Pathway: Inhibition of TGF-β by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. thorax.bmj.com [thorax.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Identifying and minimizing off-target effects of Olitigaltin in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of Olitigaltin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Galectin-3.[1] It functions by binding to the carbohydrate recognition domain of Galectin-3, thereby preventing its interaction with other molecules and subsequent downstream signaling. This inhibition has been shown to reduce TGF-β1-induced β-catenin translocation to the nucleus in primary lung alveolar epithelial cells.[1]
Q2: How selective is this compound for Galectin-3?
This compound exhibits high selectivity for Galectin-3 over other members of the galectin family. This selectivity is crucial for minimizing off-target effects within this protein family.
Selectivity Profile of this compound
| Target | Dissociation Constant (Kd) |
|---|---|
| Galectin-3 | 0.036 µM |
| Galectin-1 | 2.2 µM |
| Galectin-7 | 32 µM |
Q3: What are the known or potential off-target effects of this compound?
Currently, there is limited publicly available information detailing specific, clinically confirmed off-target effects of this compound beyond the galectin family. Clinical trials have reported a manageable safety profile. However, like any small molecule inhibitor, this compound has the potential to interact with unintended targets. Researchers should remain vigilant for unexpected cellular phenotypes or experimental outcomes.
Q4: What general approaches can be used to identify potential off-target effects of this compound?
A multi-pronged approach is recommended to comprehensively identify potential off-target effects. This can include a combination of computational and experimental methods.
| Approach | Description |
| Computational Prediction | Utilizes algorithms and databases to predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins. |
| Biochemical Screening | Involves screening this compound against panels of purified proteins, such as kinases (kinome profiling), to identify direct binding interactions. |
| Proteomic Profiling | Employs techniques like Thermal Proteome Profiling (TPP) or Activity-Based Protein Profiling (ABPP) to identify protein targets in a cellular context. |
| Cell-Based Assays | Uses high-content screening of various cell lines to observe phenotypic changes or alterations in specific signaling pathways upon this compound treatment. |
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: This could be due to an off-target effect of this compound, variability in experimental conditions, or issues with the compound itself.
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and stability of your this compound stock.
-
Dose-Response Curve: Perform a dose-response experiment to ensure the observed effect is concentration-dependent. A non-standard dose-response curve may suggest off-target activity.
-
Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated Galectin-3 inhibitor to see if the same phenotype is observed. This can help differentiate between on-target and off-target effects.
-
Control Experiments: Include appropriate negative and positive controls in your experiments. For cellular assays, this may include cells not expressing Galectin-3 (if applicable) or a vehicle-only control.
Issue 2: Observed cellular phenotype does not align with the known Galectin-3 signaling pathway.
Possible Cause: this compound may be interacting with an off-target protein that influences a different signaling pathway.
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to analyze which pathways might be affected to produce the observed phenotype.
-
Off-Target Prediction: Employ computational tools to predict potential off-targets of this compound that are known to be involved in the observed pathway.
-
Experimental Validation: Use techniques like Western blotting or reporter assays to investigate the activity of key proteins in the suspected off-target pathway upon this compound treatment.
Experimental Protocols
Protocol 1: Identifying Off-Target Binding Using Thermal Proteome Profiling (TPP)
Objective: To identify proteins that are thermally stabilized or destabilized upon binding to this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with this compound at a desired concentration and another set with a vehicle control for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them to a range of different temperatures (e.g., 37°C to 67°C).
-
Protein Precipitation and Digestion: Centrifuge the heated lysates to pellet the aggregated (denatured) proteins. Collect the supernatant containing the soluble proteins. Digest the soluble proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: For each protein, plot the fraction of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates a potential interaction with this compound.
Protocol 2: Validating Off-Target Effects with a Cell-Based Counter-Screen
Objective: To confirm if a predicted or identified off-target is responsible for an observed cellular phenotype.
Methodology:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative off-target protein in your cell line of interest.
-
This compound Treatment: Treat the modified cells (and a control cell line with normal expression of the off-target) with a range of this compound concentrations.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell viability, proliferation, marker expression).
-
Data Interpretation: If the phenotype observed with this compound treatment is diminished or absent in the cells lacking the off-target protein, it provides strong evidence that the off-target is responsible for that effect.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Strategies to minimize off-target effects.
References
Technical Support Center: Optimizing Olitigaltin Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Olitigaltin (also known as TD-139 or GB0139) dosage for long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Galectin-3 (Gal-3).[1][2] Gal-3 is a beta-galactoside-binding lectin implicated in various pathological processes, including inflammation and fibrosis. By inhibiting Gal-3, this compound can modulate the activity of macrophages and fibroblasts, key cell types in the fibrotic process.
Q2: What is the primary route of administration for this compound in preclinical in vivo studies?
A2: Based on available preclinical data, the primary route of administration for targeting lung fibrosis is intratracheal (i.t.) or inhalation.[1][2] This is due to this compound's low oral bioavailability (<1% in rats and mice). Direct lung delivery ensures higher concentrations at the target site.
Q3: What are the reported efficacious dose ranges for this compound in mouse models?
A3: In mouse models of acute lung injury, intratracheal doses of 1-30 µg per mouse have been shown to be effective.[1] Pharmacokinetic studies in mice support a daily dosing regimen with doses ranging from 0.3 to 1 mg/kg.[1]
Q4: Are there any known long-term toxicity data for this compound in animals?
A4: Publicly available, detailed long-term toxicology studies for this compound in animals are limited. Clinical trials in humans for idiopathic pulmonary fibrosis (IPF) have reported it to be generally well-tolerated.[3][4][5][6][7] However, researchers should always conduct their own dose-range finding and toxicity studies for long-term experiments.
Q5: What is the clinical dosage of this compound that has been tested in humans?
A5: In a Phase IIa clinical trial for IPF, this compound was administered once daily for 14 days via a dry powder inhaler at doses of 0.3 mg, 3 mg, and 10 mg.[3]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Response in a Long-Term Fibrosis Model
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | - Gradually increase the dose in a pilot study. - Ensure the dose is within the reported efficacious range (e.g., 0.3-1 mg/kg i.t. for mice).[1] - Consider the severity of the fibrosis model and adjust the dose accordingly. |
| Poor Bioavailability | - Confirm the route of administration is appropriate. Given the low oral bioavailability, consider local delivery for lung fibrosis models (intratracheal or inhalation).[1] - For other fibrotic diseases, formulation strategies to improve systemic exposure may be necessary if oral administration is desired. |
| Timing of Intervention | - In the bleomycin-induced fibrosis model, initiating treatment during the established fibrotic phase (e.g., after day 7-14) is more clinically relevant than prophylactic treatment. |
| Compound Stability | - Ensure proper storage and handling of the this compound stock solution to maintain its activity. |
Issue 2: Adverse Effects or Toxicity Observed During Long-Term Dosing
| Possible Cause | Troubleshooting Step |
| Dose Too High | - Reduce the dose to the lower end of the efficacious range. - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, behavioral changes). |
| Off-Target Effects | - Although reported to be selective for Galectin-3, high concentrations might lead to off-target effects. Correlate adverse events with plasma/tissue concentrations of this compound. |
| Route of Administration | - For intratracheal administration, ensure proper technique to avoid excessive lung injury. - For systemic administration, consider if the vehicle is contributing to toxicity. |
| Accumulation | - Conduct pharmacokinetic studies to determine the half-life and potential for accumulation with long-term daily dosing. |
Data Presentation
Table 1: Summary of this compound In Vivo Dosages
| Species | Disease Model | Route of Administration | Dose Range | Reference |
| Mouse | Acute Lung Injury | Intratracheal | 1 - 30 µ g/mouse | [1] |
| Mouse | Pulmonary Fibrosis | Intratracheal | 0.3 - 1 mg/kg (daily) | [1] |
| Human | Idiopathic Pulmonary Fibrosis | Inhalation | 0.3, 3, 10 mg (once daily) | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat, Mouse | < 1% | |
| Lung Retention | Mouse | High concentrations retained for up to 48h post-i.t. dosing | [1] |
Experimental Protocols
Key Experiment: Bleomycin-Induced Pulmonary Fibrosis Model in Mice with this compound Treatment
This protocol is a generalized representation based on common practices for this model. Researchers should optimize parameters for their specific experimental goals.
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow at least one week for acclimatization to the facility.
2. Induction of Fibrosis:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Intratracheally instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
A control group should receive sterile saline only.
3. This compound Administration (Therapeutic Dosing):
-
Begin this compound treatment 7 to 14 days after bleomycin instillation, once fibrosis is established.
-
Prepare this compound for intratracheal administration by dissolving in a suitable vehicle (e.g., sterile saline).
-
Administer this compound intratracheally at a dose of 0.3-1 mg/kg daily.
-
The vehicle control group should receive the vehicle on the same schedule.
4. Monitoring and Endpoints (for a 21 or 28-day study):
-
Monitor body weight and clinical signs of distress daily.
-
At the end of the study, euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Primary Endpoints:
-
Lung Collagen Content: Quantify using a Sircol™ Collagen Assay.
-
Histopathology: Assess fibrosis severity using Masson's trichrome staining and the Ashcroft scoring system.
-
-
Secondary Endpoints:
-
BALF cell count and differential to assess inflammation.
-
Analysis of pro-fibrotic markers in lung homogenates (e.g., TGF-β1, α-SMA) by qPCR or Western blot.
-
Mandatory Visualizations
Caption: this compound inhibits Galectin-3, disrupting pro-fibrotic signaling.
References
- 1. Galectin-3 inhibitor GB0139 protects against acute lung injury by inhibiting neutrophil recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galecto presents GB0139 preclinical and clinical data on anti-fibrotic activity as online Experimental Biology 2020 poster | Galecto [ir.galecto.com]
- 3. researchgate.net [researchgate.net]
- 4. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galecto Biotech’s Lead Molecule TD139 is Safe, Well Tolerated, with Direct Target Engagement and Biomarker Effects in a Clinical Phase Ib/IIa trial in IPF Patients – Galecto, Inc. [galecto.com]
- 6. researchgate.net [researchgate.net]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Olitigaltin Technical Support Center: Maintaining Potency of Powder and Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Olitigaltin (also known as TD139 or GB0139) to ensure its potency and stability throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To maintain long-term potency, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store this compound solutions?
A2: The storage of this compound solutions depends on the solvent and temperature. For stock solutions in DMSO, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][2]
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[1][2] It is noted to be soluble in DMSO at concentrations of 50 mg/mL to 100 mg/mL.[1][2] For optimal solubility, it is recommended to use fresh, newly opened DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][2]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is insoluble in water.[2]
Data Presentation
Table 1: Storage Conditions for this compound Powder
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[1] |
| Room Temperature | Suitable for short-term shipping[1] |
Table 2: Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months (some sources suggest up to 1 year)[1][2] |
| -20°C | Up to 1 month[1][2] |
Experimental Protocols
Protocol for Reconstituting this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to achieve the desired concentration. The molecular weight of this compound is 648.64 g/mol . For a 10 mM stock solution, you would dissolve 6.49 mg of this compound in 1 mL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound powder.
-
Mixing: Vortex the solution thoroughly to aid dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be used.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased Potency or Inconsistent Results | Improper storage of powder or stock solutions (e.g., wrong temperature, repeated freeze-thaw cycles). | Review storage conditions and handling procedures. Use a fresh vial of powder or a new aliquot of stock solution. Perform a potency assay to verify the activity of the compound. |
| Degradation of the compound. | While specific degradation pathways for this compound are not well-documented in the provided results, prolonged storage outside of recommended conditions can lead to degradation. Use a fresh stock. | |
| Precipitation of Compound in Solution | Exceeding the solubility limit in the chosen solvent. | Ensure the concentration does not exceed the known solubility in DMSO (50-100 mg/mL).[1][2] |
| Introduction of water into the DMSO stock. | Use anhydrous, high-purity DMSO, and keep vials tightly sealed to prevent moisture absorption.[2] | |
| Temperature fluctuations during storage or handling. | Minimize the time that stock solutions are kept at room temperature. Thaw frozen stocks quickly when needed and place them on ice. | |
| For working solutions in aqueous buffers, precipitation can occur. | This compound is insoluble in water.[2] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 are required.[1] | |
| Difficulty Dissolving Powder | Poor quality or hydrated DMSO. | Use fresh, high-purity, anhydrous DMSO.[2] |
| Insufficient mixing. | Vortex the solution for an extended period. If necessary, use an ultrasonic bath to aid dissolution.[1] |
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Simplified mechanism of action of this compound.
References
Addressing variability in experimental results with Olitigaltin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Olitigaltin.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as TD-139 or GB0139) is a potent and selective small-molecule inhibitor of galectin-3.[1][2] Galectin-3 is a β-galactoside-binding lectin implicated in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[3][4] this compound exerts its anti-fibrotic effects by inhibiting the activity of galectin-3, which in turn may prevent the activation of alveolar macrophages and fibroblasts.[4] A key part of its mechanism is the reduction of TGF-β1-induced β-catenin translocation to the nucleus and the blockage of TGF-β1–induced β-catenin phosphorylation in primary lung alveolar epithelial cells.[1]
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to one year or at -20°C for one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
3. What is the selectivity profile of this compound?
This compound is highly selective for galectin-3. The table below summarizes its binding affinity (Kd) for different galectins.
| Galectin Target | Binding Affinity (Kd) |
| Galectin-3 | 0.036 µM[1][2] |
| Galectin-1 | 2.2 µM[1][2] |
| Galectin-7 | 32 µM[1][2] |
4. In which experimental models has this compound been evaluated?
This compound has been studied in both in vitro and in vivo models. In vitro studies often involve primary lung alveolar epithelial cells stimulated with TGF-β1 to induce a fibrotic response.[1] The most common in vivo model is the bleomycin-induced pulmonary fibrosis model in mice, which mimics key aspects of human IPF.[1][6]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in TGF-β1-induced β-catenin signaling results.
-
Potential Cause 1: Cell Health and Passage Number. The health and passage number of your primary cells or cell lines can significantly impact their responsiveness to TGF-β1.
-
Troubleshooting Tip: Ensure cell viability is greater than 95% before starting any experiment. Use cells within a consistent and low passage number range, as high passage numbers can lead to altered signaling responses.
-
-
Potential Cause 2: Inconsistent TGF-β1 Activity. The bioactivity of reconstituted TGF-β1 can vary.
-
Potential Cause 3: Variability in this compound Preparation. Improper dissolution or storage of this compound can affect its potency.
Issue 2: Inconsistent results in cell-based fibrosis assays (e.g., collagen quantification, immunofluorescence).
-
Potential Cause 1: Uneven Cell Seeding. Inconsistent cell density across wells can lead to variability in matrix deposition and other fibrotic readouts.
-
Troubleshooting Tip: Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell distribution.
-
-
Potential Cause 2: Subjectivity in Quantification. Manual quantification of fibrosis markers can be subjective.
-
Troubleshooting Tip: Utilize automated image analysis software for quantifying immunofluorescence or staining. For collagen quantification assays, ensure that the standards and samples are processed in parallel and that the plate reader settings are optimized.
-
In Vivo Experiments (Bleomycin-Induced Pulmonary Fibrosis Model)
Issue 1: High mortality or significant weight loss in the bleomycin-treated group.
-
Potential Cause 1: Improper Bleomycin Administration. The route and technique of bleomycin administration are critical.
-
Potential Cause 2: Bleomycin Dose. The dose of bleomycin can significantly impact the severity of fibrosis and mortality.
-
Troubleshooting Tip: The optimal dose of bleomycin can vary between mouse strains and even between different batches of the drug. It is crucial to perform a dose-response study to determine the optimal concentration that induces significant fibrosis with acceptable mortality.
-
Issue 2: High variability in lung fibrosis readouts (e.g., histology, hydroxyproline content).
-
Potential Cause 1: Mouse Strain and Age. Different mouse strains exhibit varying susceptibility to bleomycin-induced fibrosis.[6]
-
Potential Cause 2: Timing of Analysis. The fibrotic response to bleomycin is dynamic, with distinct inflammatory and fibrotic phases.[2][10]
-
Troubleshooting Tip: The timing of endpoint analysis is critical. The peak of fibrosis is often observed around day 14 or 21 post-bleomycin administration.[11] A time-course study can help determine the optimal endpoint for your specific research question.
-
-
Potential Cause 3: this compound Formulation and Dosing. Inconsistent formulation or administration of this compound will lead to variable results.
-
Troubleshooting Tip: Prepare the this compound formulation consistently for each experiment. For intraperitoneal injections, ensure accurate dosing based on body weight. For inhalation studies, ensure the delivery device is functioning correctly and delivering a consistent dose.
-
Experimental Protocols
Protocol 1: In Vitro TGF-β1-Induced Fibroblast Activation
-
Cell Culture: Plate primary human lung fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Serum Starvation: Once cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS) and replace the medium with serum-free DMEM for 24 hours.
-
This compound Pre-treatment: Prepare fresh dilutions of this compound in serum-free DMEM. Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
TGF-β1 Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to the wells (except for the unstimulated control).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis: Harvest cell lysates for Western blot analysis of β-catenin phosphorylation or collect conditioned media for analysis of secreted collagen.
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Bleomycin Instillation: On day 0, intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg) in 50 µL of sterile saline. A control group should receive saline only.
-
This compound Treatment: Begin treatment with this compound (e.g., via intraperitoneal injection or inhalation) on a pre-determined schedule (e.g., daily from day 0 or day 7). A vehicle control group for the bleomycin-treated animals should also be included.
-
Monitoring: Monitor the body weight and clinical signs of the mice daily.
-
Endpoint Analysis: On day 14 or 21, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counts and cytokine analysis.
-
Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin for histological analysis (e.g., H&E and Masson's trichrome staining).
-
Hydroxyproline Assay: Harvest a portion of the lung tissue for quantification of collagen content using a hydroxyproline assay.
-
Visualizations
References
- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C28H30F2N6O8S | CID 73774610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 9. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. Machine Learning Analysis of the Bleomycin Mouse Model Reveals the Compartmental and Temporal Inflammatory Pulmonary Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in delivering Olitigaltin in aerosolized form for research
Welcome to the Technical Support Center for the aerosolized delivery of Olitigaltin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful aerosolization of this compound in a research setting.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound for aerosolization.
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TD139 or GB0139) is a potent and selective small molecule inhibitor of galectin-3.[1] Galectin-3 is a protein that plays a significant role in inflammatory and fibrotic disease processes.[2] this compound has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[1][3][4][5] Its mechanism of action involves binding to galectin-3, which can prevent the activation of alveolar macrophages and fibroblasts, thereby reducing lung fibrosis.[3] Specifically, this compound has been shown to inhibit the TGF-β1 signaling pathway by blocking the nuclear translocation and phosphorylation of β-catenin.[6][7]
Q2: What are the main challenges in delivering this compound in aerosolized form?
A2: The primary challenge in aerosolizing this compound is its poor aqueous solubility.[1] This can lead to difficulties in preparing a stable solution for nebulization, potentially causing precipitation, inconsistent dosing, and clogging of the nebulizer.[8][9] Furthermore, the viscosity of the formulation can impact nebulizer performance, affecting aerosol particle size and output.[10] Achieving an optimal particle size is crucial for effective delivery to the deep lung.[11]
Q3: What type of nebulizer is recommended for aerosolizing this compound?
A3: Both jet and mesh nebulizers can be considered, but the choice may depend on the specific formulation. Vibrating mesh nebulizers are often suitable for delivering a wide range of medications and can be more efficient than jet nebulizers.[12] However, for viscous solutions, jet nebulizers might offer better performance.[10] It is crucial to select a nebulizer that is compatible with the chosen formulation to ensure consistent and efficient aerosol generation.[13]
Q4: What is the optimal particle size for aerosolized this compound to target the lungs?
A4: For effective delivery to the deep lung regions, an aerosol with a Mass Median Aerodynamic Diameter (MMAD) between 1 and 5 micrometers (µm) is generally desired.[14] Particles larger than 5 µm tend to deposit in the upper airways, while particles smaller than 1 µm may be exhaled.[14]
Q5: How should this compound be stored?
A5: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the aerosolization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or inconsistent mist production | 1. Clogged nebulizer mesh/nozzle.[8][9] 2. Insufficient medication in the nebulizer cup.[15] 3. Incorrect nebulizer assembly.[16] 4. Kinked or loose tubing (for jet nebulizers).[16] 5. This compound has precipitated out of solution. | 1. Clean the nebulizer according to the manufacturer's instructions. For mesh nebulizers, a cleaning cycle with distilled water or a vinegar solution may be necessary to remove residue.[9][15] 2. Ensure the minimum required fill volume for the specific nebulizer is met. 3. Disassemble and reassemble the nebulizer, ensuring all parts are correctly and securely fitted.[16] 4. Check the tubing for any kinks or blockages and ensure it is securely connected to both the nebulizer cup and the compressor.[16] 5. Visually inspect the solution for any precipitates. If present, refer to the formulation protocol and consider using sonication or gentle heating to redissolve.[7] Prepare fresh solution if necessary. |
| Long nebulization time | 1. Formulation is too viscous.[10] 2. Low compressor flow rate (for jet nebulizers). 3. Clogged or worn-out nebulizer components. | 1. If possible, adjust the formulation to reduce viscosity while maintaining this compound solubility. Note that higher viscosity generally leads to longer nebulization times.[10] 2. Ensure the compressor provides the optimal flow rate for the nebulizer being used. 3. Replace disposable or reusable nebulizer parts according to the manufacturer's recommendations.[13] |
| Visible drug precipitation in the nebulizer cup during aerosolization | 1. Poor stability of the this compound solution. 2. Temperature changes during nebulization causing the drug to come out of solution.[12] | 1. Prepare fresh this compound solution immediately before use.[7] 2. Some nebulizers can generate heat, which might affect drug stability. If this is a concern, consider using a nebulizer that minimizes heat generation or a cooling adapter if available.[3] |
| Inconsistent experimental results | 1. Inconsistent aerosol delivery. 2. Degradation of this compound. | 1. Standardize the entire aerosol delivery protocol, including formulation preparation, nebulizer settings, and breathing simulation parameters (for in vitro studies). 2. Ensure proper storage of this compound powder and solutions. Prepare fresh solutions for each experiment.[6] |
III. Experimental Protocols & Data
A. This compound Formulation for Nebulization
Due to its poor aqueous solubility, this compound requires a specific formulation for nebulization. While a definitive, universally optimized protocol is not publicly available, the following provides a starting point for developing a suitable liquid formulation based on its known solubility characteristics.
Objective: To prepare a clear this compound solution for nebulization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous[1]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution. Use of fresh, moisture-free DMSO is critical as its hygroscopic nature can reduce this compound's solubility.[1]
-
Working Solution Preparation (Example for a 1 mL, 2.5 mg/mL solution): [7] a. In a clean vial, add 400 µL of PEG300. b. To the PEG300, add 100 µL of the 25 mg/mL this compound in DMSO stock solution and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 to the mixture and mix until clear. d. Add 450 µL of saline to bring the total volume to 1 mL. Mix gently.
-
Pre-Nebulization Check: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.[7] It is recommended to use the prepared solution immediately.[7]
Note: This is a starting point, and optimization of the solvent ratios may be necessary depending on the desired concentration and the specific nebulizer used.
B. Quantitative Data on Aerosol Characteristics
The following table summarizes expected aerosol characteristics. Actual values will depend on the specific formulation, nebulizer, and operating conditions.
| Parameter | Target Range | Significance |
| Mass Median Aerodynamic Diameter (MMAD) | 1 - 5 µm | Determines the deposition site within the respiratory tract. Particles in this range are optimal for deep lung delivery.[14] |
| Geometric Standard Deviation (GSD) | < 2.5 | A measure of the polydispersity of the aerosol particles. A lower GSD indicates a more uniform particle size distribution.[14] |
| Fine Particle Fraction (FPF) | > 50% | The percentage of aerosol particles with an aerodynamic diameter less than 5 µm. A higher FPF indicates a greater proportion of the dose is likely to reach the lungs.[4] |
C. In Vitro Aerosol Characterization Protocol
Objective: To determine the MMAD and GSD of aerosolized this compound.
Materials:
-
Prepared this compound nebulizer solution
-
Nebulizer system (e.g., jet or mesh)
-
Cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor)[4][16]
-
HPLC system for drug quantification
Protocol:
-
Setup: Assemble the cascade impactor according to the manufacturer's instructions.
-
Nebulization: Load the nebulizer with a known volume and concentration of the this compound solution.
-
Aerosol Collection: Connect the nebulizer to the cascade impactor and operate it for a set duration, drawing the aerosol through the impactor at a constant flow rate.
-
Sample Recovery: After nebulization, carefully disassemble the impactor and rinse each stage with a suitable solvent to recover the deposited this compound.
-
Quantification: Analyze the amount of this compound on each stage using a validated HPLC method.
-
Data Analysis: Calculate the MMAD and GSD from the mass distribution of this compound across the impactor stages.[10][14]
D. In Vivo Aerosol Delivery Protocol (Mouse Model)
Objective: To deliver a controlled dose of aerosolized this compound to the lungs of a mouse.
Materials:
-
Anesthetized mouse
-
Intubation platform[15]
-
Light source
-
Intratracheal aerosol delivery device (e.g., MicroSprayer® Aerosolizer)[1]
-
Prepared this compound nebulizer solution
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Intubation: Suspend the anesthetized mouse on an intubation board at a 45° angle.[15] Use a light source to visualize the trachea and gently insert the delivery device into the trachea.
-
Aerosol Administration: Once the device is correctly positioned, actuate the sprayer to deliver a defined volume of the this compound solution as an aerosol directly into the lungs.[1] The volume of air used for dispersion may need to be optimized to ensure efficient delivery without causing lung injury.[6][15]
-
Recovery: After administration, remove the delivery device and allow the mouse to recover from anesthesia.
IV. Signaling Pathways and Experimental Workflows
A. Galectin-3 and TGF-β1 Signaling Pathway
This compound inhibits galectin-3, which plays a role in the profibrotic signaling cascade initiated by TGF-β1. The diagram below illustrates the proposed mechanism.
B. Experimental Workflow for In Vitro Aerosol Characterization
The following diagram outlines the general workflow for characterizing the aerosol properties of a nebulized this compound formulation.
C. Logical Relationship for Troubleshooting Nebulizer Issues
This diagram illustrates a logical approach to diagnosing common nebulizer problems.
References
- 1. inhalationmag.com [inhalationmag.com]
- 2. researchgate.net [researchgate.net]
- 3. Steps toward nebulization in-use studies to understand the stability of new biological entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerodynamic particle size analysis of aerosols from pressurized metered-dose inhalers: comparison of Andersen 8-stage cascade impactor, next generation pharmaceutical impactor, and model 3321 Aerodynamic Particle Sizer aerosol spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Intratracheal Administration of Dry Powder Formulation in Mice [app.jove.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Video: Intratracheal Administration of Dry Powder Formulation in Mice [app.jove.com]
- 9. Crosstalk between WNT and STAT3 is mediated by galectin-3 in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aerosol characterization - Inhalation Inhalation [inhalation.se]
- 11. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. copdfoundation.org [copdfoundation.org]
- 13. pharmtech.com [pharmtech.com]
- 14. Design Considerations for Intratracheal Delivery Devices to Achieve Proof-of-Concept Dry Powder Biopharmaceutical Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Olitigaltin (TD-139) Technical Support Center: Ensuring Consistent and Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Olitigaltin (TD-139), a potent and selective galectin-3 inhibitor. Our aim is to facilitate consistent and reproducible experimental outcomes through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
Frequently Asked Questions (FAQs)
1. What is this compound (TD-139) and what is its primary mechanism of action?
This compound (TD-139) is a synthetic, small-molecule inhibitor of galectin-3.[1][2][3] Its mechanism of action is centered on its high-affinity binding to the carbohydrate recognition domain of galectin-3, thereby blocking its downstream signaling pathways involved in fibrosis and inflammation.[4][5]
2. What is the selectivity profile of this compound (TD-139)?
This compound exhibits high selectivity for galectin-3 over other galectins. This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are attributable to the inhibition of galectin-3.
3. What are the recommended storage and handling conditions for this compound (TD-139)?
For long-term storage, this compound (TD-139) powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month or -80°C for up to six months.[3] It is recommended to prepare fresh working solutions for each experiment to ensure optimal activity.
4. In which experimental models has this compound (TD-139) been validated?
This compound (TD-139) has been extensively studied in various preclinical models of fibrosis, most notably the bleomycin-induced pulmonary fibrosis model in mice.[2][6] It has also been evaluated in in vitro models, such as TGF-β1-induced fibroblast to myofibroblast differentiation.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (TD-139) from various studies.
Table 1: Binding Affinity of this compound (TD-139) for Galectins
| Galectin Target | Binding Affinity (Kd) | Reference |
| Galectin-3 | 0.036 µM | [2] |
| Galectin-1 | 2.2 µM | [2] |
| Galectin-7 | 32 µM | [2] |
Table 2: Preclinical Efficacy of this compound (TD-139) in Bleomycin-Induced Lung Fibrosis Model
| Parameter | Treatment Group | Result | Reference |
| Total Lung Collagen | This compound (TD-139) | Significant decrease compared to control | [2][6] |
| β-catenin activation | This compound (TD-139) | Decreased | [2][6] |
Table 3: Phase I/IIa Clinical Trial Data for Inhaled this compound (TD-139) in IPF Patients [4][8]
| Parameter | Value |
| Half-life (T1/2) | ~8 hours |
| Time to maximum plasma concentration (Cmax) | 0.6 to 3 hours |
| Lung concentration vs. Blood concentration | >567-fold higher in the lung |
| Effect on Alveolar Macrophage Galectin-3 | Reduced expression in 3mg and 10mg dose groups |
| Plasma Biomarkers (PDGF-BB, PAI-1, Gal-3, CCL18, YKL-40) | Reductions observed |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound (TD-139) in the context of TGF-β1-induced fibrosis.
Experimental Protocols
1. In Vitro TGF-β1-Induced Fibroblast to Myofibroblast Differentiation
This protocol outlines the steps to assess the inhibitory effect of this compound (TD-139) on the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
-
Cell Culture:
-
Culture primary human lung fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (TD-139) (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (5 ng/mL) for 48 hours.
-
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blotting to analyze the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. Use β-actin as a loading control.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for α-SMA to visualize myofibroblast formation.
-
2. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and the administration of this compound (TD-139) to evaluate its anti-fibrotic effects.
-
Animal Model:
-
Use 8-10 week old C57BL/6 mice.
-
Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive saline only.
-
-
This compound (TD-139) Administration:
-
Prepare this compound (TD-139) for administration (e.g., inhalation or intraperitoneal injection) at a specified dosage (e.g., 10 mg/kg).
-
Begin treatment at a designated time point post-bleomycin instillation (e.g., day 7 for therapeutic intervention). Administer this compound (TD-139) or vehicle daily for a specified duration (e.g., 14 days).
-
-
Endpoint Analysis (e.g., at day 21):
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome to assess collagen deposition and fibrosis.
-
Hydroxyproline Assay: Quantify the total lung collagen content using a hydroxyproline assay kit.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Troubleshooting Guide
Issue 1: Low Potency or Inconsistent Results in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Degradation of this compound (TD-139) | Ensure proper storage of the compound (-20°C for powder, -80°C for stock solutions). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses. |
| Serum Interference | If using serum-containing media, be aware that components in the serum may interact with the compound. Perform experiments in serum-free or low-serum conditions where possible. |
| Inaccurate Concentration | Verify the concentration of the stock solution using a reliable method. Ensure accurate dilution to the final working concentration. |
Issue 2: High Variability in Animal Studies
| Potential Cause | Recommended Solution |
| Inconsistent Bleomycin Delivery | Ensure precise and consistent intratracheal instillation of bleomycin to minimize variability in the initial lung injury. |
| Variable Drug Administration | Standardize the administration route and technique for this compound (TD-139). For oral gavage or injections, ensure accurate dosing based on individual animal weight. |
| Animal Health and Husbandry | Maintain consistent and optimal housing conditions, as stress and subclinical infections can impact experimental outcomes. |
| Genetic Drift in Animal Strains | Use animals from a reliable and consistent source to minimize genetic variability. |
Issue 3: Solubility Issues
| Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solutions | This compound (TD-139) has limited aqueous solubility. Prepare high-concentration stock solutions in DMSO. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary.[2] Always inspect solutions for precipitates before use. |
| Incorrect Solvent | Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[2] |
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Abrogation of TGF-β1-induced fibroblast-myofibroblast differentiation by histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Olitigaltin and Other Galectin-3 Inhibitors in Fibrotic Diseases
For Immediate Release
This guide provides a detailed comparison of the efficacy of Olitigaltin (also known as TD139 or GB0139) against other prominent galectin-3 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting galectin-3 in fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF) and liver cirrhosis.
Introduction to Galectin-3 and its Role in Fibrosis
Galectin-3, a β-galactoside-binding lectin, is a key player in the pathogenesis of fibrosis across various organs.[1][2] It is involved in critical processes such as inflammation, fibroblast activation, and extracellular matrix deposition. A central mechanism of galectin-3's pro-fibrotic activity is its interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway, a potent driver of fibrosis.[3][4][5] Galectin-3 can potentiate TGF-β signaling, leading to the differentiation of fibroblasts into myofibroblasts and subsequent excessive collagen production.[1][2] Given its central role, inhibition of galectin-3 has emerged as a promising therapeutic strategy for a range of fibrotic conditions.
Overview of Galectin-3 Inhibitors
This guide focuses on a comparative analysis of this compound against other notable galectin-3 inhibitors that have been evaluated in preclinical and clinical settings. These include:
-
This compound (TD139/GB0139): A small molecule inhibitor administered via inhalation, primarily investigated for the treatment of Idiopathic Pulmonary Fibrosis (IPF).
-
Belapectin (GR-MD-02): A complex carbohydrate-based inhibitor administered intravenously, which has been studied in non-alcoholic steatohepatitis (NASH) and cirrhosis.
-
Selvigaltin (GB1211): An orally available small molecule inhibitor of galectin-3 that has been evaluated in liver cirrhosis.
-
Modified Citrus Pectin (MCP) and GCS-100: Polysaccharide-based inhibitors with less specific binding profiles.
Quantitative Comparison of Galectin-3 Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators, focusing on binding affinity and clinical trial outcomes.
Table 1: Binding Affinity of Galectin-3 Inhibitors
| Inhibitor | Chemical Class | Galectin-3 Binding Affinity (Kd or Ki) | Selectivity | Reference(s) |
| This compound (TD139) | Thiodigalactoside | 36 nM (Kd) / 68 nM (Kd) | Selective over galectin-1 (Kd = 2.2 µM) and galectin-7 (Kd = 32 µM) | N/A |
| Belapectin (GR-MD-02) | Polysaccharide | 2.8 µM (Ki) | Binds to galectin-1 and galectin-3, with greater affinity for galectin-3. | N/A |
| Selvigaltin (GB1211) | Small Molecule | 25 nM (Kd) | >100-fold selectivity over Galectin-1 | N/A |
| Modified Citrus Pectin (MCP) | Polysaccharide | Not specified in molar units; demonstrates binding affinity. | Binds to the carbohydrate recognition domain of galectin-3. | N/A |
| GCS-100 | Polysaccharide | Not specified in molar units; demonstrates binding and inhibition. | N/A | N/A |
Table 2: Summary of Clinical Trial Efficacy Data
| Inhibitor | Indication | Phase | Key Efficacy Endpoint(s) and Results | Reference(s) |
| This compound (GB0139) | Idiopathic Pulmonary Fibrosis (IPF) | Phase 2b (GALACTIC-1) | Did not meet the primary endpoint of change from baseline in the rate of decline in forced vital capacity (FVC). The mean change in FVC from baseline to week 52 was -316.6 ml in the GB0139 3 mg arm compared to -127.4 ml in the placebo arm.[6] | [6] |
| Belapectin (GR-MD-02) | NASH with Cirrhosis and Portal Hypertension | Phase 2b (NASH-CX) | Did not meet the primary endpoint of significant reduction in hepatic venous pressure gradient (HVPG) or fibrosis compared with placebo in the overall population.[7][8][9] In a subgroup of patients without esophageal varices, the 2 mg/kg dose was associated with a reduction in HVPG and a reduced development of new varices.[7][9] | [7][8][9] |
| Selvigaltin (GB1211) | Liver Cirrhosis | Phase 1b/2a | A 100 mg twice-daily dose has been shown to reduce key liver biomarkers.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and comparison of efficacy data.
Determination of Galectin-3 Binding Affinity by Fluorescence Polarization
A common method to determine the binding affinity of inhibitors to galectin-3 is a competitive fluorescence polarization (FP) assay.
Principle: This assay measures the change in the polarization of fluorescently labeled ligands upon binding to a protein. A small, fluorescently labeled carbohydrate that binds to galectin-3 will have a low polarization value due to its rapid tumbling in solution. When galectin-3 is added, the complex tumbles more slowly, resulting in a higher polarization value. An unlabeled inhibitor will compete with the fluorescent probe for binding to galectin-3, causing a decrease in the polarization signal in a concentration-dependent manner.
Protocol Outline:
-
Reagents: Recombinant human galectin-3, a fluorescently labeled galectin-3 ligand (e.g., fluorescein-conjugated lactose), and the inhibitor of interest.
-
Assay Buffer: Phosphate-buffered saline (PBS) or a similar physiological buffer.
-
Procedure: a. A fixed concentration of recombinant galectin-3 and the fluorescent probe are incubated together to form a complex with a stable, high polarization signal. b. The unlabeled inhibitor is then titrated into the mixture at various concentrations. c. The fluorescence polarization is measured at each inhibitor concentration using a suitable plate reader.
-
Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration. The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined. The dissociation constant (Kd) or inhibition constant (Ki) can then be calculated from the IC50 value using established equations.[12][13]
Preclinical Fibrosis Models
1. Bleomycin-Induced Pulmonary Fibrosis Model (for this compound)
Objective: To evaluate the anti-fibrotic efficacy of a test compound in a model that mimics key aspects of human pulmonary fibrosis.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal, intraperitoneal, or intravenous injection of bleomycin is administered to the mice.[14][15][16][17][18] This induces lung injury and a subsequent fibrotic response.
-
Treatment: Treatment with the test compound (e.g., this compound via inhalation) is typically initiated at a specified time point after bleomycin administration and continued for a defined period (e.g., 14-21 days).
-
Efficacy Assessment:
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., Masson's trichrome, Sirius Red) to visualize and quantify collagen deposition and the extent of fibrosis.
-
Biochemical Markers: Hydroxyproline content in the lung tissue, a measure of total collagen, is quantified. Levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β, TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF) and serum are measured by ELISA.[14][16]
-
Gene Expression: mRNA levels of fibrotic markers (e.g., Col1a1, Acta2) in lung tissue are quantified by qRT-PCR.
-
2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (for Selvigaltin)
Objective: To assess the efficacy of a therapeutic agent in a well-established model of chemically-induced liver fibrosis.
Methodology:
-
Animal Model: Mice (e.g., C57BL/6J) are frequently used.
-
Induction of Fibrosis: Mice are treated with intraperitoneal injections of CCl4, typically twice a week, for a period of 4 to 11 weeks to induce progressive liver fibrosis and cirrhosis.[19][20][21][22][23]
-
Treatment: The test compound (e.g., oral administration of Selvigaltin) is administered concurrently with or after the induction of fibrosis.
-
Efficacy Assessment:
-
Histopathology: Liver sections are stained with Sirius Red or Masson's trichrome to assess the degree of collagen deposition and architectural changes.
-
Biochemical Markers: Serum levels of liver enzymes (ALT, AST) are measured to assess liver damage. The hydroxyproline content of the liver is determined as a quantitative measure of collagen.
-
Gene Expression: Expression of genes involved in fibrosis (e.g., Col1a1, Acta2, TGF-β) in liver tissue is analyzed by qRT-PCR.[22]
-
Visualizing Mechanisms and Workflows
Galectin-3 and TGF-β Signaling in Fibrosis
The following diagram illustrates the central role of galectin-3 in potentiating TGF-β-mediated fibrotic signaling.
References
- 1. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis. | Department of Chemistry [chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-3 Induces Atrial Fibrosis by Activating the TGF-β1/Smad Pathway in Patients with Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Belapectin misses endpoints in NASH trial | MDedge [mdedge.com]
- 9. Galectin Therapeutics’ Phase 2 NASH Cirrhosis Clinical Trial Results on Belapectin (GR-MD-02) Published in Gastroenterology - BioSpace [biospace.com]
- 10. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand Induced Galectin-3 Protein Self-association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 22. scantox.com [scantox.com]
- 23. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Olitigaltin and Pirfenidone in Fibrotic Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for two anti-fibrotic agents, Olitigaltin (formerly TD139) and pirfenidone. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing data from individual studies to offer a comparative perspective on their mechanisms of action and efficacy in relevant disease models, primarily focusing on idiopathic pulmonary fibrosis (IPF).
Mechanism of Action: A Tale of Two Pathways
This compound and pirfenidone exert their anti-fibrotic effects through distinct molecular pathways. This compound is a potent and selective inhibitor of galectin-3, a protein implicated in various fibrotic processes.[1][2] Pirfenidone, on the other hand, has a less defined mechanism but is known to possess broad anti-inflammatory and anti-fibrotic properties.[3][4][5]
Table 1: Comparison of Mechanistic Properties
| Feature | This compound | Pirfenidone |
| Primary Target | Galectin-3[1][2] | Not fully elucidated; multiple pathways implicated[5] |
| Key Downstream Effects | Inhibition of TGF-β1-induced β-catenin activation[1] | Downregulation of pro-fibrotic and pro-inflammatory cytokines (e.g., TGF-β, TNF-α)[3][6] |
| Cellular Processes | Reduces fibroblast proliferation and collagen production[1] | Reduces fibroblast proliferation and collagen synthesis[3][6][7] |
| Other Properties | --- | Antioxidant effects[5][6] |
This compound's Signaling Pathway
This compound's mechanism centers on the inhibition of galectin-3, which in turn modulates the TGF-β signaling pathway, a critical driver of fibrosis.
Pirfenidone's Signaling Pathway
Pirfenidone's broader mechanism involves the downregulation of multiple pro-fibrotic and pro-inflammatory cytokines.
Preclinical Efficacy in the Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung injury model is a widely used preclinical model for studying pulmonary fibrosis and the efficacy of potential therapeutics. Both this compound and pirfenidone have demonstrated anti-fibrotic effects in this model.
Table 2: Comparative Efficacy in the Bleomycin Model
| Endpoint | This compound | Pirfenidone |
| Total Lung Collagen | Significant decrease[1] | Reduction in hydroxyproline and procollagen I and III[8] |
| β-catenin Activation | Decreased[1] | Not reported as a primary endpoint |
| Inflammatory Cell Infiltration | Not explicitly detailed | Attenuates accumulation of inflammatory cells[5] |
| Reference Studies | Mackinnon et al.[2] | Multiple studies, including those by Iyer et al.[8] |
Experimental Protocols: Bleomycin-Induced Pulmonary Fibrosis
While specific protocols may vary between studies, a general workflow for evaluating anti-fibrotic agents in the bleomycin model is outlined below.
Experimental Workflow
Detailed Methodologies:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.
-
Drug Administration:
-
This compound (TD139): In a representative study, this compound was administered via intranasal delivery.
-
Pirfenidone: Pirfenidone is typically administered orally, mixed in the chow or via gavage.
-
-
Endpoint Analysis:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.
-
Biochemical Assays: The hydroxyproline assay is used to quantify total collagen content in lung homogenates.
-
Molecular Analysis: Western blotting or immunohistochemistry can be used to measure the expression and activation of key signaling proteins like TGF-β and β-catenin.
-
Summary and Future Directions
Both this compound and pirfenidone show promise in preclinical models of pulmonary fibrosis, albeit through different primary mechanisms of action. This compound offers a targeted approach by inhibiting galectin-3, while pirfenidone exhibits a broader anti-fibrotic and anti-inflammatory profile.
The data presented here are based on individual preclinical studies. A direct, head-to-head preclinical study would be invaluable for a more definitive comparison of their relative efficacy and for elucidating the nuances of their anti-fibrotic effects. Such a study would ideally compare a range of doses for both compounds and include a comprehensive panel of fibrotic and inflammatory endpoints. Researchers are encouraged to consult the primary literature for detailed experimental protocols and data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pirfenidone - Wikipedia [en.wikipedia.org]
- 4. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 7. Pirfenidone: Uses, Interactions, Mechanism of Action, and More [minicule.com]
- 8. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Olitigaltin's Target Engagement in Preclinical Fibrosis Models: A Comparative Guide to Key Biomarkers
For researchers and drug development professionals, confirming target engagement is a critical step in the preclinical evaluation of novel therapeutics. This guide provides a comparative overview of key biomarkers used to assess the efficacy of Olitigaltin (formerly TD139/GB0139), a Galectin-3 (Gal-3) inhibitor, in animal models of fibrosis. Data is compared with the established anti-fibrotic agents, pirfenidone and nintedanib, providing valuable context for experimental design and data interpretation.
Quantitative Biomarker Analysis: this compound vs. Standard of Care
The following tables summarize the effects of this compound, pirfenidone, and nintedanib on key fibrotic biomarkers in the widely used bleomycin-induced mouse model of pulmonary fibrosis. It is important to note that the data presented is compiled from separate studies and not from direct head-to-head comparisons within a single study.
Table 1: Effect of Anti-Fibrotic Agents on Total Lung Collagen
| Treatment Group | Dosage | Animal Model | Change in Total Lung Collagen/Hydroxyproline | Citation |
| This compound (TD139) | 10 mg/kg, intratracheal | Bleomycin-induced mouse model | ↓ 35.6% decrease in total lung collagen vs. bleomycin control | [1] |
| Pirfenidone | 30 mg/kg/day, t.i.d., oral | Bleomycin-induced mouse model | ↓ 30% reduction in lung hydroxyproline vs. bleomycin control | [2] |
| Pirfenidone | 100 mg/kg/day, t.i.d., oral | Bleomycin-induced mouse model | ↓ 60% reduction in lung hydroxyproline vs. bleomycin control | [2] |
| Pirfenidone | 300 mg/kg/day, oral | Bleomycin-induced mouse model | Significant decrease in hydroxyproline content vs. bleomycin control | [3] |
| Nintedanib | 50 mg/kg, b.i.d. or 60 mg/kg, q.d., oral | Bleomycin-induced mouse model | No significant effect on total lung hydroxyproline levels | [4] |
Table 2: Effect of Anti-Fibrotic Agents on Myofibroblast Differentiation (α-SMA Expression)
| Treatment Group | Dosage | Animal Model | Change in α-Smooth Muscle Actin (α-SMA) Expression | Citation |
| This compound (TD139) | 10 mg/kg, intratracheal | Bleomycin-induced mouse model | Marked reduction in β-catenin activation (a downstream effector of Gal-3 and key regulator of myofibroblast differentiation) | [1] |
| Pirfenidone | Not specified | Bleomycin-induced mouse model | Significant reduction in α-SMA-positive myofibroblasts | [5] |
| Nintedanib | Not specified | Bleomycin-induced mouse model | Remarkably inhibited the α-SMA upregulation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are protocols for the key biomarker assays cited in this guide.
Hydroxyproline Assay for Total Lung Collagen Quantification
This assay is a widely accepted method for quantifying the total amount of collagen in tissue samples, serving as a primary endpoint in fibrosis models.
Protocol:
-
Tissue Homogenization:
-
Excise the whole lung or a specific lobe from the animal model.
-
Weigh the tissue and homogenize it in a known volume of distilled water or a suitable buffer (e.g., PBS).
-
-
Hydrolysis:
-
Take a known volume of the homogenate and add an equal volume of concentrated hydrochloric acid (HCl) to achieve a final concentration of 6N HCl.
-
Hydrolyze the samples at 110-120°C for 12-24 hours in a sealed, acid-resistant tube to break down the protein into its constituent amino acids.
-
-
Neutralization and Clarification:
-
After cooling, neutralize the hydrolyzed samples with sodium hydroxide (NaOH) to a pH between 6.0 and 8.0.
-
Centrifuge the samples to pellet any precipitate and collect the supernatant.
-
-
Oxidation:
-
To an aliquot of the supernatant, add Chloramine-T solution and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
-
-
Colorimetric Reaction:
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) to the samples and incubate at 60-65°C for 15-20 minutes. This reaction produces a colored product with oxidized hydroxyproline.
-
-
Measurement:
-
Cool the samples to room temperature and measure the absorbance at 550-560 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as micrograms of hydroxyproline per milligram of wet lung tissue or per whole lung.
-
Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)
IHC for α-SMA is used to identify and quantify myofibroblasts, which are key effector cells in fibrosis, responsible for excessive extracellular matrix deposition.
Protocol:
-
Tissue Preparation:
-
Fix lung tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through graded alcohols and xylene and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol solutions to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) from the species in which the secondary antibody was raised.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for α-SMA (e.g., mouse anti-α-SMA monoclonal antibody, clone 1A4) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-mouse IgG).
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded alcohols and xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. The α-SMA positive cells (myofibroblasts) will appear brown.
-
Quantify the α-SMA expression using image analysis software to measure the percentage of the positively stained area in the total tissue area.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in fibrosis and the mechanism of action of therapeutic agents can aid in understanding the rationale behind biomarker selection.
Caption: Galectin-3 signaling pathway in fibrosis and the inhibitory action of this compound.
Caption: General experimental workflow for assessing anti-fibrotic drug efficacy in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirfenidone exacerbates Th2-driven vasculopathy in a mouse model of systemic sclerosis-associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. mdpi.com [mdpi.com]
Olitigaltin's Safety Profile in Idiopathic Pulmonary Fibrosis: A Comparative Analysis with Approved Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational drug Olitigaltin with the approved idiopathic pulmonary fibrosis (IPF) therapies, Nintedanib and Pirfenidone. The information is based on available clinical trial data and aims to assist researchers and drug development professionals in evaluating the therapeutic potential and risks associated with these compounds.
Comparative Safety Profile: this compound vs. Approved IPF Drugs
The safety and tolerability of a new therapeutic agent are critical for its potential clinical application. Below is a summary of the adverse event profiles for this compound (from the Phase 2b GALACTIC-1 trial), Nintedanib (from the Phase III INPULSIS trials), and Pirfenidone (from the Phase III ASCEND and CAPACITY trials).
| Adverse Event Category | This compound (GALACTIC-1) | Nintedanib (INPULSIS) | Pirfenidone (ASCEND/CAPACITY) |
| Gastrointestinal | |||
| Diarrhea | Not Reported as a primary AE | 62.4% | 18.8% |
| Nausea | Not Reported as a primary AE | 24.5% | 36.1% |
| Vomiting | Not Reported as a primary AE | 15.4% | 13.5% |
| Decreased Appetite | Not Reported as a primary AE | 10.3% | 8.6% |
| Respiratory | |||
| Cough | Most Common AE | 15.2% | 16.5% |
| Dyspnea (Shortness of Breath) | Common AE | 7.6% | 9.0% |
| Worsening of IPF | 7.8% (Serious AE) | Not specified in the same category | Not specified in the same category |
| Infections | |||
| COVID-19 | Common AE | Not applicable (trials pre-dated pandemic) | Not applicable (trials pre-dated pandemic) |
| Skin | |||
| Rash | Not Reported as a primary AE | Not a primary AE | 12.2% |
| Photosensitivity Reaction | Not Reported as a primary AE | Not a primary AE | 4.7% |
| Other | |||
| Fatigue | Not Reported as a primary AE | 10.7% | 13.5% |
| Dizziness | Not Reported as a primary AE | Not a primary AE | 10.8% |
Note: The adverse event data for this compound is from a Phase 2b trial and may not be fully representative of the safety profile in a larger population. Direct comparison between trials should be made with caution due to differences in study design, patient populations, and duration of treatment.
Key Experimental Protocols
Understanding the methodologies of the pivotal clinical trials is essential for interpreting the safety and efficacy data.
This compound: GALACTIC-1 (Phase 2b)
-
Objective: To evaluate the efficacy and safety of inhaled this compound (GB0139) in subjects with IPF.[1]
-
Design: A randomized, double-blind, multicentre, parallel, placebo-controlled study.[1] Participants were randomized to receive either 3 mg of this compound or a placebo, administered once daily via a dry powder inhaler for 52 weeks.[2]
-
Inclusion Criteria: Patients aged 40 years or older with a diagnosis of IPF within the last 5 years, confirmed by specific medical criteria. Participants were required to have a forced vital capacity (FVC) of more than 45% of the predicted value.[1][3]
-
Primary Endpoint: The primary endpoint was the change from baseline in the rate of decline in FVC over 52 weeks.[2]
Nintedanib: INPULSIS (Phase III)
-
Objective: To investigate the efficacy and safety of Nintedanib in patients with IPF.[4]
-
Design: Two replicate randomized, double-blind, placebo-controlled trials (INPULSIS-1 and INPULSIS-2).[4][5] Patients were randomized in a 3:2 ratio to receive 150 mg of Nintedanib or placebo twice daily for 52 weeks.[5] Dose reduction to 100 mg twice daily and treatment interruption were permitted to manage adverse events.[5]
-
Inclusion Criteria: Patients aged 40 years or older with a diagnosis of IPF within 5 years, FVC ≥50% of predicted value, and a diffusing capacity of the lung for carbon monoxide (DLCO) between 30% and 79% of the predicted value.[5][6]
-
Primary Endpoint: The annual rate of decline in FVC.[6]
-
Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[4]
Pirfenidone: ASCEND (Phase III)
-
Objective: To confirm the efficacy and safety of Pirfenidone in patients with IPF.[7]
-
Design: A randomized, double-blind, placebo-controlled trial.[7] Patients were randomized 1:1 to receive oral Pirfenidone (2403 mg/day) or a placebo for 52 weeks.[8][9]
-
Inclusion Criteria: Patients aged 40 to 80 years with a diagnosis of IPF, FVC between 50% and 90% of predicted, and %DLCO between 30% and 90% of predicted.[7]
-
Primary Endpoint: Change in percent predicted FVC from baseline to week 52.[10]
-
Key Secondary Endpoints: Change in six-minute walk distance (6MWD) and progression-free survival (PFS).[9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects and potential side effects of these drugs are rooted in their distinct mechanisms of action.
This compound: Galectin-3 Inhibition
This compound is a small molecule inhibitor of galectin-3, a β-galactoside-binding lectin.[11][12] Galectin-3 is upregulated in fibrotic tissues and plays a role in inflammation and fibrosis by activating macrophages and fibroblasts.[13][14] By inhibiting galectin-3, this compound is thought to prevent the activation of these cells and the subsequent deposition of extracellular matrix, thereby reducing lung fibrosis.[12] Research suggests that galectin-3 may promote TGF-β1 signaling, a key pathway in fibrosis.[15]
Nintedanib: Multi-Tyrosine Kinase Inhibition
Nintedanib is an intracellular inhibitor of multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). These receptors are involved in the proliferation, migration, and survival of fibroblasts, which are key cells in the fibrotic process. By blocking these signaling pathways, Nintedanib reduces the progression of lung fibrosis.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Design of the INPULSIS™ trials: two phase 3 trials of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Efficacy and safety of nintedanib in patients with advanced idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. The ascend study: A randomized, double-blind, placebo controlled trial of pirfenidone in patients with idiopathic pulmonary fibrosis (IPF) [epistemonikos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | C28H30F2N6O8S | CID 73774610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Role of galectin-3 in human pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galectin-3 Is Associated with Restrictive Lung Disease and Interstitial Lung Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Olitigaltin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Olitigaltin is crucial for maintaining a safe and compliant laboratory environment. In the absence of explicit manufacturer guidelines, a risk-based approach grounded in standard laboratory chemical waste procedures is recommended. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
This compound is a potent and selective inhibitor of galectin-3, utilized in research settings.[1] While it is shipped as a non-hazardous chemical, proper disposal is a critical aspect of laboratory safety and environmental responsibility.[2] The following procedures are based on general best practices for the disposal of research-grade small molecule inhibitors.
Procedural Guidance for this compound Disposal
Researchers handling this compound should adhere to the following stepwise disposal plan. This plan covers the lifecycle of the chemical within the laboratory, from initial handling to final disposal.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is the foundation of safe disposal.
-
Solid Waste:
-
Place uncontaminated personal protective equipment (PPE) such as gloves and absorbent pads in the regular laboratory trash.
-
Any PPE, weigh boats, or other materials grossly contaminated with solid this compound should be collected in a designated hazardous chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound, such as stock solutions in DMSO or experimental media, must be collected as hazardous chemical waste.[1][3]
-
Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Collect aqueous waste and organic solvent waste in separate, clearly labeled containers.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.[4] This container should be clearly labeled to indicate chemical contamination.
-
Step 2: Container Management
Proper container selection and labeling are vital for safety and compliance.
-
Container Choice: Use only appropriate and compatible containers for waste collection, preferably plastic for liquids to minimize the risk of breakage.[4][5] The container must have a securely fitting lid.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." List all constituents of the waste, including solvents and their approximate concentrations.
Step 3: Storage of Chemical Waste
Waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be at or near the point of waste generation.[5]
-
Store waste containers in secondary containment to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.[5]
Step 4: Arranging for Disposal
Never dispose of this compound or its solutions down the drain or in the regular trash.
-
Once a waste container is full or has been accumulating for the maximum time allowed by your institution (often up to 12 months), arrange for a pickup by your institution's EHS department.[5]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, general laboratory waste guidelines provide a framework. The following table summarizes typical accumulation limits for chemical waste in a laboratory setting.
| Waste Type | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Chemical Waste | 55 gallons | 12 months |
| Acutely Toxic Chemical Waste | 1 quart (liquid) or 1 kg (solid) | 12 months |
Data based on general university EHS guidelines and may vary by institution.[5]
Experimental Protocols
As no specific experimental protocols for the degradation or neutralization of this compound for disposal are available, in-laboratory treatment of this compound is not recommended. The most prudent course of action is to treat all this compound waste as hazardous chemical waste and have it disposed of by a certified waste management vendor through your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for local requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Olitigaltin
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Olitigaltin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an investigational small molecule inhibitor of galectin-3, a protein implicated in fibrotic diseases and cancer.[1][2] As with any potent, biologically active compound, proper handling procedures are paramount to minimize exposure risk. This guide outlines the necessary personal protective equipment (PPE), operational plans, and disposal protocols.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the minimum recommended PPE for handling this compound in various laboratory settings. These recommendations are based on general best practices for handling hazardous drugs and chemicals in a research environment.[3][4][5][6]
| Activity | Required PPE | Best Practices |
| Receiving and Unpacking | - Nitrile gloves (single pair) | Inspect package for any signs of damage or leakage in a designated receiving area. |
| Weighing of Powder | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or N100 respirator | Perform in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[3] |
| Reconstitution and Dilution | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- Face shield (if splash potential exists) | Conduct all manipulations within a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat | Standard sterile technique should be followed in a biological safety cabinet. |
| Animal Dosing (Inhalation) | - Double nitrile gloves- Disposable gown- Goggles- Fit-tested respirator | Use a certified animal dosing chamber with appropriate exhaust ventilation. |
| Animal Dosing (Other routes) | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles | Handle animals with care to avoid bites or scratches that could lead to exposure. |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles | All contaminated materials must be disposed of as hazardous chemical waste. |
Experimental Workflow for this compound Handling
The following diagram outlines a standard workflow for the safe handling of this compound from receipt to experimental use.
Operational and Disposal Plans
Operational Plan:
-
Hazard Assessment: Before working with this compound, perform a thorough hazard assessment for the specific procedures to be undertaken.[4]
-
Designated Area: All work with solid this compound and concentrated solutions should be conducted in a designated area, such as a chemical fume hood, to minimize contamination.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this document.
-
Hand Washing: Hands should be washed thoroughly before and after handling the compound, even when gloves have been worn.[6]
Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, bench paper, and pipette tips, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound.
References
- 1. This compound | C28H30F2N6O8S | CID 73774610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
